Desmopressin-d5
Description
Properties
Molecular Formula |
C₄₆H₅₉D₅N₁₄O₁₂S₂ |
|---|---|
Molecular Weight |
1074.25 |
Synonyms |
1-(3-Mercaptopropanoic Acid)-8-d-arginine Vasopressin-d5; 8-d-Arginine-1-(3-mercapto-propanoic Acid)vasopresin-d5; Adiuretin SD-d5; DDAVP-d5; Desmospray-d5; Minirin-d5; Octim-d5; Octostim-d5; Presinex-d5; Stimate-d5; |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Desmopressin-d5 as a Bioanalytical Standard
Topic: Desmopressin-d5 Chemical Structure and Molecular Weight Content Type: Technical Whitepaper Audience: Bioanalytical Scientists, DMPK Researchers, and QA/QC Specialists
Executive Summary
Desmopressin-d5 is the stable isotope-labeled analog of Desmopressin (1-deamino-8-D-arginine vasopressin), a synthetic cyclic peptide used primarily as an antidiuretic. In drug development and clinical diagnostics, Desmopressin-d5 serves as the "gold standard" Internal Standard (IS) for the quantification of Desmopressin in biological matrices (plasma, urine) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This guide details the physicochemical properties, structural configuration, and validated bioanalytical protocols for Desmopressin-d5, emphasizing its role in mitigating matrix effects during trace-level quantitation (pg/mL range).
Physicochemical Characterization
Desmopressin-d5 is chemically identical to the therapeutic drug Desmopressin, except for the substitution of five hydrogen atoms with deuterium isotopes, typically on the phenylalanine residue. This modification increases the mass without significantly altering the chromatographic retention time, ensuring the IS experiences the exact same ionization environment as the analyte.
Table 1: Core Chemical Data
| Property | Specification |
| Chemical Name | [Phe-d5]-Desmopressin; 1-(3-mercaptopropionic acid)-8-D-arginine vasopressin-d5 |
| Molecular Formula | C₄₆H₅₉D₅N₁₄O₁₂S₂ |
| Average Molecular Weight | 1074.25 g/mol |
| Monoisotopic Mass | ~1073.46 Da |
| Parent Compound CAS | 16679-58-6 (Unlabeled Desmopressin) |
| Physical State | White to off-white lyophilized powder |
| Solubility | Soluble in water, methanol, acetic acid, and DMSO.[1] |
| pKa | ~12 (due to the Guanidino group on D-Arginine) |
Structural Analysis & Sequence
Desmopressin is a cyclic nonapeptide with a disulfide bridge connecting the mercaptopropionic acid (Mpa) moiety and the Cysteine residue. The "d5" label is incorporated into the phenyl ring of the Phenylalanine (Phe) residue at position 3.
Sequence: Mpa-Tyr-Phe(d5) -Gln-Asn-Cys-Pro-D-Arg-Gly-NH₂
Structural Visualization
The following diagram illustrates the topological sequence of Desmopressin-d5, highlighting the disulfide bridge and the deuterated phenylalanine residue.
Figure 1: Topological map of Desmopressin-d5. The red node indicates the site of stable isotope labeling (Phenylalanine-d5).
Bioanalytical Application: LC-MS/MS Protocol
Quantifying Desmopressin in plasma is challenging due to its low therapeutic concentration (often sub-pg/mL) and susceptibility to adsorption. The use of Desmopressin-d5 is critical to correct for extraction recovery losses and ion suppression.
Sample Preparation: Weak Cation Exchange (WCX)
Because Desmopressin contains a basic D-Arginine residue, Weak Cation Exchange (WCX) Solid Phase Extraction (SPE) provides superior selectivity compared to standard protein precipitation.
Protocol Logic:
-
Pre-treatment: Acidify plasma to disrupt protein binding.
-
Loading: Apply to WCX sorbent.[2][3] Desmopressin (positively charged) binds to the carboxylate groups of the sorbent.
-
Washing: Wash with organic solvent and weak base to remove neutrals and interferences.
-
Elution: Elute with an acidic organic solvent to neutralize the sorbent (turning off the ion exchange mechanism) and release the peptide.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3 or equivalent), 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (or Methanol) with 0.1% Formic Acid.
-
Ionization: ESI Positive Mode.
MRM Transitions (Typical):
-
Desmopressin: m/z 535.2 ([M+2H]²⁺) → 328.1 (y-ion fragment)
-
Desmopressin-d5: m/z 537.7 ([M+2H]²⁺) → 328.1 (Note: The fragment may be identical if the label is lost, or shifted if retained. For Phe-d5, the y-ion usually retains the label, shifting the fragment to ~333.1. Always verify the fragmentation pattern of your specific lot.)
Analytical Workflow Diagram
Figure 2: Optimized extraction and analysis workflow for Desmopressin-d5 in human plasma.
Handling, Stability, and Storage[4][5][6]
To ensure the integrity of the reference standard, follow these strict protocols:
-
Hygroscopicity: Desmopressin-d5 salts (acetate or trifluoroacetate) are hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can lead to hydrolysis.
-
Storage: Store lyophilized powder at -20°C . Long-term storage at -80°C is recommended for stock solutions.
-
Stock Preparation:
-
Dissolve in a solvent mixture of Water:Methanol (80:20) with 1% Acetic Acid. The acid helps prevent adsorption of the peptide to glass or plastic container walls (non-specific binding).
-
Avoid pure water for low-concentration working solutions, as the peptide will adhere to container surfaces, causing quantitation errors.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46781204, Desmopressin-d5. Retrieved from [Link]
-
Baghla, R., et al. (2013). A Sub-picogram (0.5 pg/ml) Level Quantification Method for Desmopressin in Human Plasma using Liquid Chromatography Electrospray Mass Spectrometry. Technology Networks. Retrieved from [Link][3][4][5]
-
Gallo, V., et al. (2016). Qualitative detection of desmopressin in plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]
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Topic: Desmopressin-d5 Stable Isotope Labeled Internal Standard Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Desmopressin, a synthetic analogue of the hormone vasopressin, presents unique bioanalytical challenges due to its low therapeutic concentrations and complex peptide structure. Accurate quantification in biological matrices is critical for pharmacokinetic, toxicokinetic, and clinical studies. This technical guide provides a comprehensive overview of Desmopressin-d5, a stable isotope-labeled (SIL) internal standard, establishing its role as the gold standard for high-precision bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We delve into the core physicochemical properties of Desmopressin-d5, offer a detailed, field-proven protocol for its application, and frame the entire workflow within the context of global regulatory standards. This document is intended to serve as an authoritative resource for scientists engaged in the development and validation of robust bioanalytical methods for desmopressin.
Chapter 1: The Analytical Imperative for Internal Standards in Desmopressin Quantification
Introduction to Desmopressin: A Potent Antidiuretic Peptide
Desmopressin (1-desamino-8-D-arginine vasopressin) is a synthetic structural analogue of the natural human hormone arginine vasopressin.[1] Its structure has been modified to increase its antidiuretic potency and duration of action while minimizing its effects on blood pressure.[1] Therapeutically, it is used to treat central diabetes insipidus, primary nocturnal enuresis (bedwetting), and certain bleeding disorders like hemophilia A and von Willebrand disease.[1][2] The mechanism of its antidiuretic effect involves binding to V2 receptors in the renal collecting ducts, which increases water reabsorption and reduces urine production.[3][4] For its hemostatic effects, it stimulates the release of von Willebrand factor (vWF) and Factor VIII from endothelial cells.[5] Given its potent activity, desmopressin is administered at low doses, resulting in very low circulating plasma concentrations, often in the picogram per milliliter (pg/mL) range.[6][7] This necessitates highly sensitive and selective analytical methods for its quantification.
The Challenge of Bioanalysis: Why Internal Standards are Non-Negotiable
Quantitative bioanalysis using LC-MS/MS is subject to multiple sources of variability that can compromise the accuracy and precision of results.[8][9] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for these variations.[10] Key sources of variability include:
-
Sample Preparation: Analyte loss can occur during extraction, evaporation, and reconstitution steps.[9]
-
Chromatographic Separation: Minor shifts in retention time or peak shape can affect integration and measurement.
-
Mass Spectrometric Detection: Ionization efficiency can be highly variable and is susceptible to matrix effects, where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) suppress or enhance the analyte's signal.[9][11]
By adding an IS that behaves identically to the analyte, the ratio of the analyte's response to the IS's response is used for quantification. This ratio remains stable even if absolute signal intensities fluctuate, thereby ensuring data reliability.[10]
The Gold Standard: Advantages of Stable Isotope Labeled (SIL) Internal Standards
While structurally similar analogue compounds can be used as internal standards, the ideal IS is a stable isotope-labeled version of the analyte itself.[11][12] SIL standards are considered the gold standard in quantitative mass spectrometry for several reasons:[13][14]
-
Identical Physicochemical Properties: A SIL-IS has virtually the same chemical structure, polarity, and ionization efficiency as the unlabeled analyte. This ensures it co-elutes chromatographically and experiences the same extraction recovery and matrix effects.[14]
-
Reduced Variability: The close similarity between the SIL-IS and the analyte provides superior correction for analytical variability compared to a structural analogue, which may behave differently during sample processing and analysis.[11][14]
-
Mass Differentiability: The SIL-IS is readily distinguished from the analyte by its higher mass in the mass spectrometer, allowing for simultaneous and independent measurement without spectral overlap.
Desmopressin-d5, where five hydrogen atoms are replaced by deuterium, perfectly embodies these principles, making it the preferred internal standard for regulatory-compliant bioanalysis.
Chapter 2: Core Properties of Desmopressin-d5
Chemical Identity and Isotopic Labeling
Desmopressin-d5 is a synthetic form of desmopressin in which five hydrogen atoms on the phenylalanine residue's aromatic ring have been replaced with deuterium (²H or D).[15] This specific placement is critical, as these positions are not susceptible to back-exchange with protons from the solvent or matrix, ensuring the stability of the label throughout the analytical process.[14]
Mass Spectrometric Profile: Mass Shift and Fragmentation
The monoisotopic mass of desmopressin is approximately 1068.43 Da.[16] The inclusion of five deuterium atoms increases the mass of Desmopressin-d5 to approximately 1073.46 Da, a +5 Da mass shift that is easily resolved by modern mass spectrometers.[15]
In electrospray ionization (ESI) positive mode, desmopressin readily forms a doubly charged precursor ion ([M+2H]²⁺) at a mass-to-charge ratio (m/z) of approximately 535.5.[16][17] This is often the most abundant and preferred precursor ion for quantification due to its high ionization efficiency, attributed to the basic guanidinium group on the arginine residue.[17] Consequently, the corresponding doubly charged ion for Desmopressin-d5 is observed at m/z 540.5.[7]
Upon collision-induced dissociation (CID), these precursor ions yield characteristic product ions. A common and diagnostic fragmentation pathway produces a prominent product ion at m/z 328.0 for both the analyte and the internal standard.[7][16][18] This shared fragment confirms the structural identity while the precursor mass difference provides the specificity.
Critical Quality Attributes: Isotopic Purity and Stability
A high-quality Desmopressin-d5 internal standard must possess two key attributes:
-
High Isotopic Purity: The standard should be largely free of the unlabeled (d0) analyte. The presence of unlabeled desmopressin in the IS solution can artificially inflate the measured concentration of the analyte, particularly at the lower limit of quantification (LLOQ).
-
Label Stability: As mentioned, the deuterium labels must be on chemically stable positions to prevent exchange. The pentadeuterated phenyl ring of Desmopressin-d5 fulfills this requirement.[14]
Summary of Physicochemical Properties
| Property | Desmopressin (Analyte) | Desmopressin-d5 (Internal Standard) |
| Molecular Formula | C₄₆H₆₄N₁₄O₁₂S₂ | C₄₆H₅₉D₅N₁₄O₁₂S₂[19] |
| Monoisotopic Mass | ~1068.43 Da[16] | ~1073.46 Da[15] |
| Molar Mass | ~1069.22 g/mol [1] | ~1074.25 g/mol [15][19] |
| Typical Precursor Ion ([M+2H]²⁺) | m/z 535.5[7][16][17] | m/z 540.5[7] |
| Typical Product Ion | m/z 328.2[7] | m/z 328.2[7] |
| Isotopic Label Location | N/A | Phenylalanine residue (pentadeuterated)[15] |
Chapter 3: A Practical Guide to Bioanalytical Method Development using Desmopressin-d5
The Principle of Isotope Dilution Mass Spectrometry
Isotope dilution is an analytical technique where a known amount of a stable isotope-labeled internal standard is added to a sample. The ratio of the naturally occurring analyte to the "spiked" SIL-IS is measured by mass spectrometry. Because the analyte and IS are chemically identical, any loss during sample preparation or fluctuation in instrument response affects both compounds equally, preserving the ratio. This allows for highly accurate and precise quantification.
Detailed Protocol: Quantification of Desmopressin in Human Plasma via LC-MS/MS
This protocol describes a robust method for quantifying desmopressin in human plasma, adaptable for various research needs. It is based on common practices described in the scientific literature.[7][20][21][22][23]
-
Analytes: Desmopressin acetate, Desmopressin-d5
-
Plasma: Human plasma with K₂EDTA as anticoagulant
-
Solvents: Acetonitrile, Methanol (LC-MS grade)
-
Reagents: Formic acid, Ammonium hydroxide, Water (LC-MS grade)
-
SPE Device: Weak Cation Exchange (WCX) solid-phase extraction cartridges or 96-well plates.[20]
SPE is essential for cleaning the sample and concentrating the analyte, which is critical for achieving low pg/mL sensitivity.[20] WCX is effective for desmopressin due to the peptide's basic nature.
Step-by-Step SPE Protocol:
-
Sample Pre-treatment: To a 200-500 µL aliquot of plasma, add the Desmopressin-d5 internal standard working solution. Vortex briefly.
-
Condition: Condition the WCX SPE plate with 1 mL of methanol.
-
Equilibrate: Equilibrate the plate with 1 mL of water.
-
Load: Load the pre-treated plasma sample onto the plate and allow it to pass through slowly.
-
Wash: Perform sequential wash steps to remove interfering substances. A typical sequence is 1 mL of 5% methanol in water, followed by 1 mL of acetonitrile.
-
Elute: Elute desmopressin and Desmopressin-d5 using a solvent mixture that disrupts the ionic interaction, such as 1 mL of 2% formic acid in methanol.
-
Dry-down: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).
| Parameter | Typical Setting | Rationale |
| LC System | UPLC/UHPLC System[20] | Provides high resolution and fast analysis times. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm) | Standard for peptide analysis, providing good retention and peak shape. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes positive ionization and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for peptide elution. |
| Gradient | 5% to 50% B over 3-5 minutes | Optimized to elute desmopressin with a sharp peak and separate it from matrix components. |
| Flow Rate | 0.4 - 0.6 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp | 40 - 50 °C | Improves peak shape and reduces viscosity. |
| MS System | Triple Quadrupole Mass Spectrometer[18] | Gold standard for quantitative bioanalysis due to its sensitivity and specificity in MRM mode. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is ideal for polar molecules like peptides; positive mode is used for basic compounds. |
| MRM Transition 1 | Desmopressin: 535.5 → 328.2[7] | Monitors the analyte. |
| MRM Transition 2 | Desmopressin-d5: 540.5 → 328.2[7] | Monitors the internal standard. |
-
Calibration Curve: Prepare a series of calibration standards (typically 8-10 non-zero levels) by spiking known amounts of desmopressin stock solution into blank biological matrix. The concentration range should bracket the expected study sample concentrations.
-
QC Samples: Prepare QC samples in blank matrix at a minimum of four levels: LLOQ, low, mid, and high concentrations. These are used to assess the accuracy and precision of the method during validation and sample analysis.
Chapter 4: Method Validation According to Regulatory Standards
A bioanalytical method used for regulatory submissions must be fully validated to demonstrate its reliability.[24] The principles and acceptance criteria are outlined in guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[25][26][27][28][29][30]
Overview of FDA and EMA Guidelines
Both the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation" provide a framework for the validation process.[24][25][28][30] The goal is to ensure the method is accurate, precise, selective, and robust for its intended purpose.[31]
Key Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | General Acceptance Criteria (Chromatographic Assays) |
| Selectivity/Specificity | To ensure the method can differentiate the analyte and IS from endogenous matrix components and other interferences.[21] | No significant interfering peaks at the retention times of the analyte and IS in at least 6 unique blank matrix lots. |
| Calibration Curve | To demonstrate the relationship between analyte concentration and instrument response over a defined range. | At least 75% of non-zero standards must be within ±15% of their nominal value (±20% at the LLOQ). Correlation coefficient (r²) should be ≥0.99.[21] |
| Accuracy & Precision | To determine the closeness of measured concentrations to the true value (accuracy) and the reproducibility of measurements (precision). | Mean accuracy for QC samples should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).[21] |
| Matrix Effect | To assess the impact of matrix components on the ionization of the analyte and IS. | The coefficient of variation (%CV) of the IS-normalized matrix factor calculated from at least 6 lots of matrix should be ≤15%. |
| Recovery | To evaluate the efficiency of the extraction process. | Recovery should be consistent and reproducible, though it does not need to be 100%. |
| Stability | To ensure the analyte is stable in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage). | Mean stability sample concentrations should be within ±15% of the baseline (time zero) samples. |
Chapter 5: Conclusion: The Role of Desmopressin-d5 in Advancing Research
The use of Desmopressin-d5 as a stable isotope-labeled internal standard is indispensable for the accurate and reliable quantification of desmopressin in biological matrices. Its properties, which are virtually identical to the native analyte, allow it to effectively correct for the inherent variability of complex bioanalytical workflows, from sample extraction to LC-MS/MS detection. By adhering to the principles of isotope dilution mass spectrometry and following rigorous validation protocols outlined by regulatory agencies, researchers can generate high-quality data that is defensible and fit for purpose. The robust and precise data enabled by Desmopressin-d5 is fundamental to advancing our understanding of desmopressin's pharmacokinetics and ensuring the safety and efficacy of this important therapeutic agent.
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Esposito, S., Deventer, K., T'Sjoen, G., Vantilborgh, A., Delbeke, F. T., & Van Eenoo, P. (2012). Qualitative detection of desmopressin in plasma by liquid chromatography-tandem mass spectrometry. Journal of chromatography. A, 1254, 58–64. [Link]
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Shimadzu. (n.d.). Sub-picogram level Bio-analytical method for quantification of Desmopressin in human plasma using LCMS-8060NX. [Link]
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Celerion. (n.d.). A High Sensitivity Dual Solid Phase Extraction LC-MS/MS Assay for the Determination of the Therapeutic Peptide Desmopressin in Human Plasma. [Link]
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Technical Guide: Isotopic Purity and Enrichment Levels of Desmopressin-d5
Executive Summary
In the quantitative bioanalysis of Desmopressin (1-deamino-8-D-arginine vasopressin), the integrity of the internal standard (IS) is the single most critical determinant of assay robustness at the Lower Limit of Quantitation (LLOQ).
Desmopressin-d5, a stable isotope-labeled (SIL) analogue, is the industry standard for compensating for matrix effects and recovery variations. However, its utility is strictly governed by its isotopic purity (specifically the absence of the
This guide details the technical requirements for Desmopressin-d5, distinguishing between chemical purity and isotopic enrichment, and provides a self-validating experimental protocol to ensure the IS does not compromise assay sensitivity.
Chemical Identity and Deuteration Strategy
To understand the enrichment requirements, one must first understand the structural stability of the label.
-
Analyte: Desmopressin (
)[1][2] -
Internal Standard: Desmopressin-d5 (
) -
Labeling Site: Phenylalanine residue (Phe-3).
-
Why Phe? The protons on the aromatic ring of Phenylalanine are non-exchangeable under physiological and acidic LC-MS conditions. Deuterium placed on amide nitrogens or exchangeable side chains (e.g., -OH, -NH2) would exchange with the solvent (
), leading to signal loss and mass shift instability.
-
Physicochemical Profile
| Feature | Specification | Technical Rationale |
| Molecular Weight | ~1074.27 Da (Monoisotopic) | +5 Da shift provides sufficient resolution from the analyte isotope envelope ( |
| Label Position | Phenylalanine (Ring- | Ensures label stability. Protons on the aromatic ring do not undergo H/D exchange in aqueous mobile phases. |
| Retention Time | Co-eluting with Analyte | Essential for compensating matrix effects (ion suppression/enhancement) at the exact moment of ionization. |
The Core Challenge: Isotopic Purity vs. Enrichment
In high-sensitivity assays (LLOQ < 10 pg/mL), "Enrichment" and "Purity" are not synonymous.
Isotopic Enrichment (The "Signal")
This refers to the percentage of the molecule that contains the intended number of deuterium atoms (D5).
-
Target:
incorporation of . -
Impact: High enrichment ensures a strong signal in the IS channel, minimizing the concentration of IS needed to achieve a stable response.
Isotopic Purity (The "Noise" / Contribution)
This is the critical parameter. It refers to the absence of the non-labeled species (
-
The Problem: If your Desmopressin-d5 standard contains 0.5% of non-labeled Desmopressin (
), adding the IS to your sample effectively spikes the sample with the analyte. -
The Limit: The response of the interfering
peak in the "Blank + IS" sample must be of the LLOQ response .
Mathematical Impact on LLOQ:
Example:
If you add IS at 10 ng/mL and it has 0.1%
Visualizing the Validation Workflow
The following diagram outlines the decision logic for qualifying a new lot of Desmopressin-d5.
Caption: Figure 1. Decision tree for the qualification of Desmopressin-d5 internal standard lots.
Experimental Protocol: The "Self-Validating" System
Do not rely solely on the Certificate of Analysis (COA). The COA often reports values from NMR, which may not detect trace
Phase 1: The "Blank + IS" Interference Test
Objective: Quantify the contribution of the IS to the Analyte channel.
-
Preparation:
-
Prepare the IS Working Solution at the concentration intended for the assay (e.g., 5 ng/mL).
-
Prepare an LLOQ Standard of unlabeled Desmopressin (e.g., 10 pg/mL).[3]
-
Prepare a Double Blank (Matrix only, no IS).
-
Prepare a Blank + IS (Matrix + IS).
-
-
LC-MS/MS Method:
-
Monitor the transition for Desmopressin (e.g.,
) and Desmopressin-d5 ( or similar). Note: Desmopressin is doubly charged .
-
-
Calculation:
-
Acceptance Criteria:
-
Strict:
(Recommended for regulated clinical studies). -
Relaxed:
(Acceptable for discovery, but limits sensitivity).
-
Phase 2: The "Cross-Talk" Test (Reverse Interference)
Objective: Ensure high concentrations of Analyte do not interfere with the IS channel (due to natural isotopic distribution).
-
Preparation:
-
Prepare a ULOQ Standard (Upper Limit of Quantitation) without IS.
-
-
Analysis:
-
Logic:
-
While Desmopressin-d5 (+5 Da) is usually sufficient to avoid the natural isotope envelope of the analyte (M+1, M+2, M+3), extremely high ULOQ levels can sometimes present a "tail" of isotopes or impurities that fall into the IS window.
-
Requirement: The signal in the IS channel must be negligible (
of the typical IS response).
-
Sourcing Specifications
When ordering Desmopressin-d5, copy these specifications into your request to ensure "Bioanalytical Grade" quality.
| Parameter | Requirement | Criticality |
| Chemical Purity | High. Impurities (e.g., deletion peptides) can cause ion suppression even if they don't interfere with the mass transition. | |
| Isotopic Enrichment | High. Ensures consistent signal intensity. | |
| Isotopic Purity (D0) | Critical. This is the defining spec for high-sensitivity assays. | |
| Counter-ion | Acetate (preferred) or TFA | TFA can suppress ionization in negative mode (less relevant here) but can alter chromatography. Acetate is standard.[2] |
| Form | Lyophilized Powder | Ensure storage at -20°C to prevent hydrolysis. |
Troubleshooting Common Anomalies
Scenario: You observe a "Ghost Peak" in the Desmopressin channel in your Blank + IS samples.
-
Cause 1: Impure IS (D0 contamination).
-
Diagnosis: The ghost peak co-elutes exactly with the analyte.
-
Solution: Lower the IS concentration. If signal-to-noise becomes too low, you must purchase a higher purity lot.
-
-
Cause 2: Deuterium Exchange.
-
Diagnosis: The mass of the IS shifts over time in solution.
-
Solution: Verify the pH of your reconstitution solvent. Desmopressin is most stable at pH 3.5 - 5.0. Avoid highly basic conditions which can promote racemization or degradation, though aromatic deuterium exchange is rare under standard conditions.
-
-
Cause 3: Cross-Contamination.
-
Diagnosis: Carryover from a previous high-concentration injection.
-
Solution: Implement a "sawtooth" gradient wash or multiple blank injections.
-
References
-
World Anti-Doping Agency (WADA). (2025). Prohibited List - Desmopressin as a Masking Agent. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
PubChem. (2024). Desmopressin-d5 Compound Summary. National Library of Medicine. Retrieved from [Link][1]
-
Celerion. (2015). A High Sensitivity Dual Solid Phase Extraction LC-MS/MS Assay for the Determination of Desmopressin. Retrieved from [Link]
Sources
- 1. Desmopressin-d5 | C46H64N14O12S2 | CID 46781204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uspnf.com [uspnf.com]
- 3. pragolab.sk [pragolab.sk]
- 4. Development and Validation of a Liquid Chromatography High‐Resolution Mass Spectrometry Method for Blood Desmopressin Quantification and Its Application in Hemophilia A Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. celerion.com [celerion.com]
- 7. biopharmaservices.com [biopharmaservices.com]
applications of Desmopressin-d5 in pharmacokinetic research
An In-Depth Technical Guide to the Application of Desmopressin-d5 in Pharmacokinetic Research
Authored by: A Senior Application Scientist
Abstract
The quantification of synthetic peptides like Desmopressin in biological matrices presents significant analytical challenges due to low circulating concentrations, potential for adsorption, and matrix interference. Pharmacokinetic (PK) studies, which form the bedrock of drug development, demand the utmost precision and accuracy in bioanalysis. This technical guide provides an in-depth exploration of the use of Desmopressin-d5, a stable isotope-labeled (SIL) analog, as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. We will delve into the fundamental principles of its application, the rationale behind experimental design, and a detailed, field-proven protocol for method validation and sample analysis, all grounded in current regulatory expectations.
The Imperative for a Robust Internal Standard in Desmopressin Bioanalysis
Desmopressin, a synthetic analogue of the natural hormone vasopressin, is used to treat conditions like diabetes insipidus and nocturnal enuresis.[1][2] Its clinical efficacy is governed by its pharmacokinetic profile, which is characterized by low bioavailability and resulting plasma concentrations in the low pg/mL range.[1][3] Accurately characterizing this profile requires a bioanalytical method of exceptional sensitivity, selectivity, and reliability.
The primary challenge in LC-MS/MS-based bioanalysis is managing variability. Analyte loss can occur at multiple stages: inconsistent sample extraction, ion suppression or enhancement in the mass spectrometer (matrix effects), and variations in instrument response.[4] To correct for this, an Internal Standard (IS) is introduced to every sample, standard, and quality control (QC) at a constant concentration.[5] The ideal IS behaves identically to the analyte throughout the entire analytical process. By measuring the analyte-to-IS peak area ratio, any proportional loss of analyte is normalized, ensuring accurate quantification.
Why Desmopressin-d5 is the Gold Standard
For mass spectrometry-based assays, a stable isotope-labeled (SIL) version of the analyte is the most appropriate choice for an internal standard.[6] Desmopressin-d5, where five hydrogen atoms on the phenylalanine residue are replaced with deuterium, is the ideal IS for desmopressin quantification for several key reasons:
-
Physicochemical Equivalence : Desmopressin-d5 is, for all practical purposes, chemically and physically identical to unlabeled desmopressin.[7] This ensures it has the same extraction recovery, chromatographic retention time, and ionization efficiency, allowing it to track and correct for variations with high fidelity.
-
Mass-Based Differentiation : The five-dalton mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while being insufficient to significantly alter its chemical behavior.[8][9]
-
Reduced Matrix Effects : Because the SIL-IS co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement from matrix components, providing effective normalization. This is a significant advantage over using a structurally analogous but different molecule as an IS, which may have a different retention time and be affected differently by the matrix.
The use of a SIL-IS is strongly recommended by regulatory bodies like the FDA and EMA for its ability to enhance the precision and accuracy of bioanalytical data.[10]
Foundational Principles: Method Development & Validation
A bioanalytical method is only as reliable as its validation. The objective of validation is to prove that the method is suitable for its intended purpose.[10][11] When using Desmopressin-d5, the validation process must rigorously assess every aspect of the analytical procedure according to regulatory guidelines.
The Logic of the Bioanalytical Workflow
The entire process, from sample receipt to final concentration calculation, is a system designed to ensure data integrity. The diagram below illustrates the typical workflow for a pharmacokinetic study sample.
Caption: High-level workflow for bioanalysis using a SIL internal standard.
Key Validation Parameters
The following table summarizes the critical validation experiments and their acceptance criteria as harmonized between FDA and EMA (ICH M10) guidelines.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure that matrix components do not interfere with the detection of desmopressin or Desmopressin-d5. | Response in blank matrix from at least 6 sources should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the internal standard. |
| Calibration Curve | To demonstrate the relationship between instrument response (analyte/IS ratio) and concentration over the intended analytical range. | At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99 is often targeted.[12] Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). 75% of standards must meet this criterion. |
| Accuracy & Precision | To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision). | Assessed at LLOQ, Low, Mid, and High QC levels. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV%) ≤ 15% (≤ 20% at LLOQ). |
| Matrix Effect | To assess the suppressive or enhancing effect of the biological matrix on ionization. | The IS-normalized matrix factor is calculated across at least 6 matrix sources. The coefficient of variation (CV%) of this factor should be ≤ 15%. |
| Recovery | To ensure the extraction process is efficient and consistent. | Recovery of the analyte and IS should be consistent across the concentration range, though it does not need to be 100%. Consistency is key.[6] |
| Stability | To ensure the analyte and IS are stable under all anticipated handling and storage conditions (freeze-thaw, bench-top, long-term). | Mean concentration of stability samples must be within ±15% of nominal concentration. |
LLOQ: Lower Limit of Quantitation; QC: Quality Control; CV: Coefficient of Variation
Experimental Protocol: Quantification of Desmopressin in Human Plasma
This section provides a detailed, step-by-step methodology for a robust and sensitive LC-MS/MS assay using Desmopressin-d5.
Materials and Reagents
-
Solvents : HPLC-grade or MS-grade Methanol, Acetonitrile, Formic Acid, Ammonium Hydroxide.
-
Water : Type I, 18.2 MΩ·cm ultrapure water.
-
Biological Matrix : Screened, blank human plasma (K₂EDTA).
-
SPE Cartridges : Weak Cation Exchange (WCX) solid-phase extraction cartridges.[1][6] The basic nature of desmopressin makes it well-suited for retention on a WCX sorbent.[14]
Preparation of Solutions
Causality : Preparing calibration standards and QCs from separate stock solution weighings is a regulatory requirement that guards against errors from a single faulty stock preparation.[11]
-
Desmopressin Stock (1 mg/mL) : Accurately weigh ~1 mg of desmopressin reference standard and dissolve in an appropriate solvent (e.g., 50:50 Methanol:Water) to a final volume of 1.0 mL.
-
Desmopressin-d5 IS Stock (1 mg/mL) : Prepare similarly to the analyte stock.
-
Working Solutions : Prepare serial dilutions of the stock solutions in an appropriate solvent to create working solutions for spiking calibration standards and QCs.
-
IS Working Solution (e.g., 250 ng/mL) : Dilute the Desmopressin-d5 stock to a concentration that provides a robust and stable signal in the mass spectrometer after extraction.[15]
Sample Preparation: Solid Phase Extraction (SPE)
Causality : SPE is a critical step that removes matrix interferences (e.g., proteins, phospholipids) and concentrates the analyte, which is essential for achieving the low pg/mL sensitivity required for desmopressin.[1][15]
Caption: Step-by-step Solid Phase Extraction (SPE) protocol.
-
Pipette : Transfer 200 µL of plasma (blank, standard, QC, or unknown sample) into a 96-well plate or microcentrifuge tube.[6]
-
Spike : Add 10 µL of the IS working solution to all wells except for "double blank" (matrix without analyte or IS). For standards and QCs, add the appropriate volume of desmopressin working solution.
-
Condition SPE Plate : Condition the WCX SPE plate wells with 1 mL of Methanol followed by 1 mL of ultrapure water.
-
Load : Load the pre-treated plasma samples onto the SPE plate.
-
Wash : Wash the wells with an appropriate sequence to remove interferences. For WCX, this typically involves a wash with a neutral or slightly basic solution followed by an organic wash.[1]
-
Elute : Elute the analyte and IS using a small volume (e.g., 2 x 100 µL) of an acidic organic solvent (e.g., 2% formic acid in methanol).
-
Evaporate : Evaporate the eluate to dryness under a stream of nitrogen at ~40°C.
-
Reconstitute : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).
LC-MS/MS Analysis
Causality : The chromatographic separation physically resolves desmopressin from other components before it enters the mass spectrometer, enhancing selectivity. The MS/MS detection provides a second layer of selectivity and the sensitivity needed for quantification.
| Parameter | Typical Value/Condition |
| LC System | UPLC/UHPLC System (e.g., Waters ACQUITY, Thermo Vanquish)[1][15] |
| Column | Reversed-phase C18 column with a small particle size (e.g., ≤ 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A shallow gradient optimized to provide a sharp, symmetrical peak for desmopressin (e.g., 5% to 40% B over 3 minutes).[15] |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Thermo) |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transitions | Desmopressin : Q1: 535.5 -> Q3: 328.2 (Quantifier), 120.1 (Qualifier)[14][16] Desmopressin-d5 : Q1: 540.5 -> Q3: 333.2 |
MRM: Multiple Reaction Monitoring; Q1: Quadrupole 1 (Parent Ion); Q3: Quadrupole 3 (Product Ion)
The principle of MRM detection is illustrated below. It provides two levels of mass filtering for exceptional specificity.
Caption: Principle of Multiple Reaction Monitoring (MRM) in a triple quadrupole MS.
Conclusion and Future Perspectives
The use of Desmopressin-d5 as a stable isotope-labeled internal standard is fundamental to the development of robust, reliable, and regulatory-compliant bioanalytical methods for pharmacokinetic research. Its ability to mimic the behavior of the unlabeled analyte provides unparalleled correction for experimental variability, ensuring the generation of high-quality data necessary for critical drug development decisions. By pairing this ideal internal standard with optimized sample preparation techniques like SPE and sensitive UPLC-MS/MS detection, researchers can confidently quantify desmopressin at the low pg/mL levels required to accurately define its pharmacokinetic profile. As therapeutic peptides become more complex, the principles outlined in this guide—grounded in scientific rationale and regulatory expectations—will remain the cornerstone of successful bioanalysis.
References
-
Using Stable Isotope Labeling with 34S for Pharmacokinetic and Biodistribution Studies. (2025, November 6). Bioanalysis Zone. Retrieved from [Link]
-
Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (n.d.). PMC. Retrieved from [Link]
-
Desmopressin (DDAVP). (2024, July 13). LITFL. Retrieved from [Link]
-
van der Veldin, V. J., et al. (2020). A Novel Quantitative Method for Analyzing Desmopressin in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. Therapeutic Drug Monitoring, 42(6), 880-885. Retrieved from [Link]
-
Stable Isotope-labeled Standards. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
A High Sensitivity Dual Solid Phase Extraction LC-MS/MS Assay for the Determination of the Therapeutic Peptide Desmopressin in Human Plasma. (n.d.). Celerion. Retrieved from [Link]
-
Selective and Highly Accurate Analysis of Desmopressin from Human Plasma. (n.d.). Pragolab. Retrieved from [Link]
-
A pharmacokinetic and pharmacodynamic comparison of desmopressin administered as whole, chewed and crushed tablets, and as an oral solution. (2001, May 15). PubMed. Retrieved from [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. Retrieved from [Link]
-
Salient features of LC-MS methods developed for desmopressin in biological samples. (n.d.). ResearchGate. Retrieved from [Link]
-
A High-Sensitivity UPLC-MS/MS Method for the Quantification of Desmopressin in Rat Plasma. (n.d.). Waters Corporation. Retrieved from [Link]
-
Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024, November 21). Metabolic Solutions. Retrieved from [Link]
-
FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. (2019, October 8). ECA Academy. Retrieved from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]
-
Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved from [Link]
-
Desmopressin: Package Insert / Prescribing Information / MOA. (2025, November 20). Drugs.com. Retrieved from [Link]
-
DESMOPRESSIN TABLETS. (2007, April 13). Ferring Pharmaceuticals. Retrieved from [Link]
-
Rembratt, A., et al. (2004). Pharmacokinetics and pharmacodynamics of desmopressin administered orally versus intravenously at daytime versus night-time in healthy men aged 55-70 years. European Journal of Clinical Pharmacology, 60(6), 397-402. Retrieved from [Link]
-
Desmopressin-d5. (n.d.). Axios Research. Retrieved from [Link]
-
Shah, G., et al. (2014). Highly sensitive assay for the determination of therapeutic peptide desmopressin in human plasma by UPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 89, 224-231. Retrieved from [Link]
-
Desmopressin-d5. (n.d.). Splendid Lab Pvt. Ltd. Retrieved from [Link]
-
Is a simple detection approach possible for desmopressin? (n.d.). Ghent University. Retrieved from [Link]
-
Desmopressin-d5. (n.d.). PubChem. Retrieved from [Link]
-
Development and Validation of a Liquid Chromatography High-Resolution Mass Spectrometry Method for Blood Desmopressin Quantification and Its Application in Hemophilia A Patients. (2025, June 10). PMC. Retrieved from [Link]
-
Qualitative detection of desmopressin in plasma by liquid chromatography-tandem mass spectrometry. (n.d.). Ghent University Library. Retrieved from [Link]
Sources
- 1. waters.com [waters.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Pharmacokinetics and pharmacodynamics of desmopressin administered orally versus intravenously at daytime versus night-time in healthy men aged 55-70 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 5. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 6. Highly sensitive assay for the determination of therapeutic peptide desmopressin in human plasma by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synoligo.com [synoligo.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. Desmopressin-d5 - CAS - N/A | Axios Research [axios-research.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Quantitative Method for Analyzing Desmopressin in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 14. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 15. pragolab.sk [pragolab.sk]
- 16. Development and Validation of a Liquid Chromatography High‐Resolution Mass Spectrometry Method for Blood Desmopressin Quantification and Its Application in Hemophilia A Patients - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability Landscape of Lyophilized Desmopressin-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the critical parameters governing the storage, handling, and long-term stability of lyophilized Desmopressin-d5. As a synthetic, deuterated analog of the peptide hormone vasopressin, Desmopressin-d5 is a valuable tool in various research applications, particularly in pharmacokinetic and metabolism studies where it serves as an internal standard. Ensuring its chemical and physical integrity is paramount for generating accurate and reproducible data. This document synthesizes fundamental principles of peptide stability with specific considerations for this isotopically labeled compound.
The Molecular Context: Understanding Desmopressin-d5 and the Impact of Deuteration
Desmopressin is a nonapeptide with the sequence Mpa-Tyr-Phe-Gln-Asn-Cys-Pro-D-Arg-Gly-NH2, featuring a disulfide bridge between the Mpa and Cys residues. The "-d5" designation indicates that five hydrogen atoms on the phenylalanine residue have been replaced with deuterium.
The introduction of deuterium can enhance the metabolic stability of peptides. This "kinetic isotope effect" arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow down enzyme-mediated degradation pathways that involve the cleavage of these bonds.[1] This increased stability makes deuterated peptides like Desmopressin-d5 particularly useful as internal standards in mass spectrometry-based assays.[]
Caption: Chemical structure of Desmopressin-d5 with its disulfide bridge.
Core Principles of Lyophilized Peptide Stability
Lyophilization, or freeze-drying, is a common technique to enhance the long-term stability of peptides by removing water, which is a key reactant in many degradation processes. However, even in the lyophilized state, several factors can compromise the integrity of Desmopressin-d5 over time.
Key Environmental Factors Influencing Stability:
-
Temperature: Lower temperatures slow down chemical degradation rates.
-
Moisture: Peptides are often hygroscopic, and absorbed water can facilitate hydrolysis and other degradation reactions.
-
Light: Exposure to light, particularly UV, can induce photodecomposition of certain amino acid residues.
-
Oxygen: The presence of oxygen can lead to the oxidation of susceptible amino acid residues.
Recommended Storage Conditions and Handling of Lyophilized Desmopressin-d5
Based on general guidelines for synthetic peptides and available supplier information, the following conditions are recommended for the storage of lyophilized Desmopressin-d5 to ensure its long-term stability.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C for long-term storage. [3][4][5] | Minimizes chemical degradation and preserves the integrity of the peptide for extended periods. |
| 2-8°C for short-term storage. [6] | Suitable for temporary storage, for example, between experiments. | |
| Moisture | Store in a tightly sealed container with a desiccant. [4] | Prevents the absorption of atmospheric moisture, which can lead to hydrolysis. |
| Light | Protect from direct light. [3][5] | Avoids potential photodegradation of the peptide. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | Minimizes the risk of oxidation, particularly for peptides containing susceptible residues. |
Handling Protocol for Lyophilized Desmopressin-d5:
-
Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold peptide powder.[4]
-
Weighing: Dispense the required amount of peptide quickly in a clean, dry environment.
-
Resealing: Tightly reseal the vial immediately after dispensing.
-
Storage: Return the vial to the recommended long-term storage conditions.
Shelf Life Considerations
The shelf life of lyophilized Desmopressin-d5 is highly dependent on the storage conditions. While specific, long-term stability data for Desmopressin-d5 is not extensively published, general experience with lyophilized peptides suggests that when stored at -20°C or below and protected from moisture and light, they can be stable for several years .[4] However, for critical applications, it is strongly recommended to perform in-house stability studies to establish a precise shelf life under your specific storage conditions.
Potential Degradation Pathways
Desmopressin, and by extension Desmopressin-d5, is susceptible to several chemical degradation pathways, even in the lyophilized state, albeit at a much slower rate than in solution. Understanding these pathways is crucial for developing appropriate analytical methods to monitor stability.
-
Hydrolysis: The peptide bonds can be cleaved by water, leading to the formation of smaller peptide fragments. This is significantly minimized in the lyophilized state but can occur if moisture is present.
-
Oxidation: The sulfur atoms in the Mpa and Cys residues are susceptible to oxidation, which can lead to the formation of sulfoxides and other oxidized species.[7][8]
-
Deamidation: The side chains of asparagine (Asn) and glutamine (Gln) residues can undergo deamidation to form aspartic acid and glutamic acid, respectively.[9]
-
Disulfide Exchange/Cleavage: The disulfide bond can be cleaved or undergo exchange reactions, particularly under non-optimal pH conditions in the presence of reducing or oxidizing agents.
Caption: Potential degradation pathways for lyophilized Desmopressin-d5.
Experimental Protocols for Stability Assessment
A robust stability testing program is essential to determine the shelf life and optimal storage conditions for Desmopressin-d5. This typically involves subjecting the lyophilized peptide to various environmental conditions and analyzing its purity and integrity over time.
Experimental Workflow for Stability Testing:
Caption: A typical experimental workflow for assessing the stability of lyophilized Desmopressin-d5.
Step-by-Step Methodology for Purity Assessment by RP-HPLC:
-
Sample Preparation:
-
Accurately weigh a known amount of lyophilized Desmopressin-d5.
-
Reconstitute in a suitable solvent (e.g., water or a weak acidic buffer) to a known concentration.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Integrate the peak areas of the main Desmopressin-d5 peak and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Conclusion: Best Practices for Ensuring the Integrity of Lyophilized Desmopressin-d5
The stability of lyophilized Desmopressin-d5 is a critical factor for its successful use in research and development. While deuteration may confer some additional stability, adherence to proper storage and handling protocols is essential. The core principles of storing peptides at low temperatures, in a dry and dark environment, are paramount. For applications requiring the highest level of accuracy and reproducibility, a dedicated in-house stability study is the most reliable way to establish a definitive shelf life and validate storage conditions. By understanding the factors that can impact its integrity and implementing the recommendations outlined in this guide, researchers can be confident in the quality of their Desmopressin-d5 and the data it generates.
References
- LifeTein. (2024, April 24). The Power of Deuterated Peptides: A New Wave in Drug Development.
- sb-PEPTIDE. Peptide handling & storage guidelines - How to store a peptide?
- LifeTein®. How to store and handle Synthetic Peptides.
- Creative Peptides. Peptide Storage Guide.
- BOC Sciences. Deuteration of Peptides Based on DCL™.
- Wang, Y., et al. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. AAPS PharmSciTech, 21(5), 163.
- Clearsynth. Desmopressin-d5 TFA.
- Clearsynth. Desmopressin Sulfoxide-III.
- Clearsynth. Desmopressin Sulfoxide.
Sources
- 1. lifetein.com [lifetein.com]
- 3. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 4. lifetein.com [lifetein.com]
- 5. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 6. clearsynth.com [clearsynth.com]
- 7. clearsynth.com [clearsynth.com]
- 8. clearsynth.com [clearsynth.com]
- 9. par.nsf.gov [par.nsf.gov]
Methodological & Application
Application Note: Robust and Selective Quantification of Desmopressin in Human Plasma Using Weak Cation Exchange Solid Phase Extraction with Desmopressin-d5 as an Internal Standard
Abstract
This application note presents a detailed and robust solid phase extraction (SPE) protocol for the selective extraction of Desmopressin from human plasma. The method utilizes a weak cation exchange (WCX) mixed-mode sorbent, which provides a dual retention mechanism for enhanced selectivity and extract cleanliness. Desmopressin-d5 is employed as the stable isotope-labeled internal standard to ensure accurate and precise quantification, making this protocol highly suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The causality behind each step of the protocol is explained to provide a comprehensive understanding of the methodology.
Introduction
Desmopressin (dDAVP), a synthetic analogue of the natural antidiuretic hormone vasopressin, is a peptide therapeutic used in the treatment of diabetes insipidus, nocturnal enuresis, and certain clotting disorders.[1][2][3] Due to its potent activity, Desmopressin is administered in low doses, resulting in sub-picogram to low picogram per milliliter concentrations in plasma.[1][4][5] Accurate and reliable quantification of Desmopressin in biological matrices is therefore critical for pharmacokinetic and pharmacodynamic assessments.
The inherent challenges in bioanalysis of peptides like Desmopressin include their low concentrations, potential for non-specific binding, and the complexity of the biological matrix. Solid phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by isolating and concentrating the analyte of interest while removing endogenous interferences such as proteins, lipids, and salts.[6] This application note details a highly selective SPE protocol based on a weak cation exchange (WCX) mixed-mode sorbent. The dual retention mechanism, combining ion exchange and reversed-phase interactions, allows for rigorous washing steps and results in a cleaner final extract, which is crucial for sensitive LC-MS/MS analysis.[7][8] To ensure the highest level of accuracy and to correct for any variability during sample processing, a stable isotope-labeled internal standard, Desmopressin-d5, is incorporated into the workflow.[9]
Principles of Weak Cation Exchange SPE for Desmopressin
The success of this protocol hinges on the physicochemical properties of Desmopressin and the tailored chemistry of the WCX sorbent. Desmopressin is a basic peptide with a high pKa, making it positively charged at physiological and moderately acidic pH.[10] The WCX sorbent contains carboxylic acid functional groups which are negatively charged at a pH above their pKa.[11][12]
The SPE procedure is designed to exploit these properties:
-
Sample Pre-treatment and Loading: The plasma sample is acidified to a pH of approximately 6. At this pH, Desmopressin is protonated and carries a positive charge, while the carboxylic acid groups on the WCX sorbent are deprotonated and carry a negative charge.[2][13] This promotes strong ionic interaction and retention of Desmopressin on the sorbent. The reversed-phase characteristics of the polymeric backbone of the sorbent also contribute to retention.
-
Washing Steps: A multi-step wash sequence is employed to remove interferences. An aqueous wash at a controlled pH removes hydrophilic and neutral compounds without disrupting the ionic bond between Desmopressin and the sorbent. An organic wash is then used to remove lipids and other non-polar interferences that may be retained by reversed-phase interactions.
-
Elution: To elute Desmopressin, the ionic interaction is disrupted by adding an acidic modifier (e.g., formic acid) to the elution solvent.[2] The high concentration of protons in the elution solvent neutralizes the negative charge on the WCX sorbent, breaking the ionic bond and releasing Desmopressin. The organic component of the elution solvent disrupts the reversed-phase interactions, ensuring complete elution of the analyte.
This targeted approach ensures high recovery of Desmopressin and significant removal of matrix components, leading to improved assay sensitivity and robustness.[5][14]
Experimental Protocol
This protocol is designed for the extraction of Desmopressin and Desmopressin-d5 from human plasma using a 96-well weak cation exchange SPE plate.
Materials and Reagents
| Material/Reagent | Supplier/Grade |
| Desmopressin | Reference Standard Grade |
| Desmopressin-d5 | Reference Standard Grade |
| Human Plasma (K2 EDTA) | Reputable biological vendor |
| Weak Cation Exchange (WCX) SPE 96-well Plate (e.g., Oasis WCX, EVOLUTE EXPRESS WCX) | Waters, Biotage, or equivalent |
| Methanol | HPLC Grade |
| Acetonitrile | HPLC Grade |
| Formic Acid (≥98%) | LC-MS Grade |
| Ammonium Acetate | LC-MS Grade |
| Deionized Water | 18.2 MΩ·cm |
| Phosphoric Acid (85%) | ACS Grade |
Solution Preparation
-
Internal Standard (IS) Spiking Solution: Prepare a stock solution of Desmopressin-d5 in a suitable solvent (e.g., 50:50 methanol:water). Further dilute to a working concentration (e.g., 25 pg/mL) in deionized water.
-
Sample Pre-treatment Buffer (4% Phosphoric Acid): Add 4 mL of 85% phosphoric acid to 96 mL of deionized water and mix well.
-
Equilibration Buffer (10 mM Ammonium Acetate, pH 6): Dissolve ammonium acetate in deionized water to a concentration of 10 mM. Adjust the pH to 6.0 with acetic acid.[2]
-
Wash Solution 1 (Aqueous): 10 mM Ammonium Acetate, pH 6.
-
Wash Solution 2 (Organic): 100% Methanol.
-
Elution Solvent (2% Formic Acid in 70:30 Methanol:Water): To 30 mL of deionized water, add 70 mL of methanol and 2 mL of formic acid. Mix well.[2]
-
Reconstitution Solvent (50:50 Acetonitrile:Water with 0.1% Formic Acid): Mix equal volumes of acetonitrile and deionized water, then add formic acid to a final concentration of 0.1%.
SPE Workflow Diagram
Caption: Workflow for Desmopressin Extraction using WCX SPE.
Step-by-Step Protocol
| Step | Procedure | Rationale |
| 1. Sample Pre-treatment | a. To 200 µL of human plasma in a 96-well collection plate, add a specified volume of the Desmopressin-d5 IS working solution. | The internal standard is added early to account for variability throughout the entire extraction process. |
| b. Add 200 µL of 4% phosphoric acid.[14] | Acidification precipitates proteins and adjusts the sample pH to ensure Desmopressin is positively charged for optimal binding to the WCX sorbent. | |
| c. Vortex the plate for 30 seconds to mix. | Ensures homogeneity of the sample and complete protein precipitation. | |
| 2. SPE Conditioning | a. Place the WCX SPE plate on a vacuum manifold. | |
| b. Add 1 mL of methanol to each well and apply vacuum to pass the solvent through. | Wets the polymeric sorbent and activates the reversed-phase retention mechanism. | |
| 3. SPE Equilibration | a. Add 1 mL of 10 mM ammonium acetate (pH 6) to each well and pass it through under vacuum.[2] | Removes the methanol and equilibrates the sorbent to the desired pH, ensuring the carboxylic acid groups are deprotonated (negatively charged) for effective ion exchange. |
| 4. Sample Loading | a. Load the 400 µL of the pre-treated sample into the corresponding wells. | |
| b. Apply a low vacuum to slowly draw the sample through the sorbent at a rate of approximately 1 drop per second. | A slow and consistent flow rate maximizes the interaction time between the analyte and the sorbent, ensuring efficient retention. | |
| 5. Wash Steps | a. Wash 1 (Aqueous): Add 1 mL of 10 mM ammonium acetate (pH 6) to each well and apply vacuum to dry.[2] | Removes polar interferences and salts while maintaining the ionic interaction between the positively charged Desmopressin and the negatively charged sorbent. |
| b. Wash 2 (Organic): Add 1 mL of methanol to each well and apply vacuum to dry.[2] | Removes non-polar interferences, such as lipids, that may be retained by reversed-phase mechanisms. This step significantly cleans the extract. | |
| 6. Elution | a. Place a clean 96-well collection plate inside the vacuum manifold. | |
| b. Add 200 µL of the elution solvent (2% Formic Acid in 70:30 Methanol:Water) to each well.[2] | The acidic environment neutralizes the charge on the sorbent, disrupting the ionic bond. The high organic content disrupts reversed-phase interactions, ensuring complete elution of Desmopressin and the IS. | |
| c. Allow the solvent to soak for 30 seconds before applying vacuum to collect the eluate. | Soaking ensures complete interaction of the elution solvent with the sorbent for maximal analyte recovery. | |
| 7. Post-Elution | a. Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[6] | Concentrates the analyte and removes the elution solvent, which may not be optimal for chromatography. |
| b. Reconstitute the dried extract in 100 µL of the reconstitution solvent.[6] | The reconstitution solvent is chosen to be compatible with the initial mobile phase of the LC-MS/MS method, ensuring good peak shape and solubility of the analyte. | |
| c. Vortex the plate, seal, and place in the autosampler for LC-MS/MS analysis. |
Expected Performance
This method, when coupled with a sensitive LC-MS/MS system, is expected to achieve a lower limit of quantification (LLOQ) in the sub-picogram to low picogram per milliliter range (e.g., 0.25 - 2.0 pg/mL).[1][4] The extraction recovery for Desmopressin is typically high and reproducible, often exceeding 75%.[4][6] The use of a mixed-mode SPE sorbent significantly reduces matrix effects, leading to high precision and accuracy, which is essential for regulated bioanalysis.
Conclusion
The solid phase extraction protocol detailed in this application note provides a selective, robust, and reliable method for the quantification of Desmopressin in human plasma. The strategic use of a weak cation exchange mixed-mode sorbent, coupled with a stable isotope-labeled internal standard (Desmopressin-d5), ensures high data quality for demanding bioanalytical applications. By understanding the chemical principles behind each step, researchers can confidently implement and adapt this protocol to meet the rigorous requirements of therapeutic peptide quantification.
References
- Shimadzu Scientific Instruments. (n.d.). Sub-picogram level Bio-analytical method for quantification of Desmopressin in human plasma using LCMS-8060NX.
- Celerion. (n.d.). A High Sensitivity Dual Solid Phase Extraction LC-MS/MS Assay for the Determination of the Therapeutic Peptide Desmopressin in Human Plasma.
- Shimadzu Corporation. (n.d.). Sub-Picogram Level Bio-Analytical Method for Quantification of Desmopressin in Human Plasma Using LCMS-8060NX.
- Pragolab. (n.d.). Selective and Highly Accurate Analysis of Desmopressin from Human Plasma.
- Technology Networks. (n.d.). A Sub-picogram (0.5 pg/ml) Level Quantification Method for Desmopressin in Human Plasma using Liquid Chromatography Electrospray Mass Spectrometry.
- Biotage. (n.d.). Extraction of Desmopressin from Serum Using EVOLUTE® EXPRESS WCX Prior to LC-MS/MS Analysis.
- OneLab. (n.d.). Peptide SPE Method Development - Protocol.
- Waters Corporation. (n.d.). Automation of Peptide SPE for Bioanalytical Method Development.
- Nguyen, T. N., et al. (2020). A Novel Quantitative Method for Analyzing Desmopressin in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. Therapeutic Drug Monitoring, 42(6), 880-885.
- SCIEX. (n.d.). A Sub-picogram (0.5 pg/ml) Level Quantification Method for Desmopressin in Human Plasma using Liquid Chromatography Electrospray Mass Spectrometry.
- Waters Corporation. (n.d.). Development of a Quantitative SPE LC-MS/MS Assay for Bradykinin in Human Plasma.
- Supelco. (n.d.). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids.
- Waters Corporation. (2025, October 6). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices.
- Thomas, A., et al. (2011). Determination of Vasopressin and Desmopressin in urine by means of liquid chromatography coupled to quadrupole time-of-flight mass spectrometry for doping control purposes. Analytica Chimica Acta, 708(1-2), 89-96.
- Biblio. (n.d.). Qualitative detection of desmopressin in plasma by liquid chromatography-tandem mass spectrometry.
- Kinesis Australia. (n.d.). Oasis Sample Extraction Products.
- CymitQuimica. (n.d.). CAS 16679-58-6: Desmopressin.
Sources
- 1. celerion.com [celerion.com]
- 2. lcms.cz [lcms.cz]
- 3. CAS 16679-58-6: Desmopressin | CymitQuimica [cymitquimica.com]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. lcms.cz [lcms.cz]
- 8. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 9. sciex.com [sciex.com]
- 10. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 11. Peptide SPE Method Development - Protocol - OneLab [onelab.andrewalliance.com]
- 12. kinesis-australia.com.au [kinesis-australia.com.au]
- 13. biotage.com [biotage.com]
- 14. pragolab.sk [pragolab.sk]
Application and Protocol Guide: Quantitative Analysis of Desmopressin in Human Urine using Solid-Phase Extraction and LC-MS/MS
Abstract
This application note provides a detailed and robust protocol for the quantification of desmopressin in human urine, employing its deuterated stable isotope, desmopressin-d5, as an internal standard (IS). Desmopressin, a synthetic analogue of the natural hormone vasopressin, requires highly sensitive and selective analytical methods to accurately measure its concentration in biological matrices for pharmacokinetic, clinical, and anti-doping studies.[1][2][3][4] This guide outlines a comprehensive workflow, beginning with an optimized solid-phase extraction (SPE) procedure for efficient sample clean-up and analyte enrichment. The subsequent analysis is performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a gold standard for bioanalytical quantification.[5] The causality behind each experimental step is thoroughly explained, ensuring scientific integrity and enabling researchers to adapt and validate the method for their specific needs. This document is intended for researchers, scientists, and drug development professionals requiring a reliable method for desmopressin analysis in urine.
Introduction: The Rationale for a High-Sensitivity Desmopressin Assay
Desmopressin (1-desamino-8-D-arginine vasopressin) is a crucial therapeutic peptide used in the management of conditions like diabetes insipidus, nocturnal enuresis, and certain bleeding disorders.[1][6] Its potent antidiuretic properties stem from its structural similarity to vasopressin, but with modifications that increase its half-life and reduce vasopressor effects.[1][6] Given that therapeutic doses can lead to very low concentrations in plasma and urine, a highly sensitive and selective analytical method is imperative for pharmacokinetic assessments and to ensure patient safety.[6][7][8][9] Furthermore, due to its potential to alter blood parameters, desmopressin is listed by the World Anti-Doping Agency (WADA) as a masking agent, necessitating sensitive detection methods for doping control.[2][4]
The use of a stable isotope-labeled internal standard, such as desmopressin-d5, is critical in LC-MS/MS-based quantification. It co-elutes with the analyte and exhibits identical chemical behavior during sample extraction and ionization, thereby compensating for any variability in sample preparation and matrix effects. This ensures the highest degree of accuracy and precision in the final quantitative results.
This application note details a method centered around solid-phase extraction (SPE), a highly effective technique for isolating desmopressin from the complex urine matrix.[10] Specifically, a mixed-mode cation exchange SPE is employed, which leverages both hydrophobic and electrostatic interactions for superior selectivity and recovery.[11]
Materials and Reagents
Chemicals and Solvents
-
Desmopressin acetate (Reference Standard)
-
Desmopressin-d5 (Internal Standard)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ammonium hydroxide (Analytical grade)
Consumables
-
Mixed-Mode Weak Cation Exchange (WCX) SPE cartridges
-
Low-binding polypropylene tubes
-
Volumetric flasks and pipettes
-
Autosampler vials with inserts
Instrumentation
-
Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Experimental Protocol
Preparation of Standards and Quality Controls
Causality: The preparation of accurate calibration standards and quality control (QC) samples is the foundation of a reliable quantitative assay. Stock solutions are prepared in a solvent that ensures stability and minimizes adsorption. Working solutions are then prepared by serial dilution in a surrogate matrix (e.g., drug-free urine) to mimic the study samples.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve desmopressin and desmopressin-d5 in separate volumetric flasks using a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions of desmopressin by serially diluting the primary stock solution with the same solvent mixture.
-
Internal Standard (IS) Working Solution (e.g., 1 ng/mL): Dilute the desmopressin-d5 primary stock solution to the final working concentration. The optimal IS concentration should be determined during method development to yield a stable and appropriate signal intensity.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the desmopressin working standard solutions into drug-free human urine to prepare a calibration curve (typically 8-10 non-zero points) and at least three levels of QC samples (low, medium, and high).
Urine Sample Preparation: Solid-Phase Extraction (SPE)
Causality: The goal of SPE is to remove endogenous interferences from the urine matrix (salts, urea, pigments, etc.) while concentrating the analyte of interest. A mixed-mode weak cation exchange (WCX) SPE is ideal for desmopressin. At an acidic pH, the arginine moiety of desmopressin will be positively charged, allowing for strong retention on the cation exchange sorbent. The subsequent wash steps remove matrix components, and a final elution with a basic or high-ionic-strength solvent disrupts the electrostatic interaction, releasing the purified analyte.
Protocol:
-
Sample Pre-treatment: To a 1.0 mL aliquot of urine, add 50 µL of the desmopressin-d5 working solution and vortex briefly. Dilute the sample with 1.0 mL of an acidic buffer (e.g., 2% formic acid in water) to ensure the analyte is in its protonated state for optimal binding to the SPE sorbent.[7]
-
SPE Cartridge Conditioning: Condition the WCX SPE cartridge with 1 mL of methanol followed by 1 mL of water. This step activates the sorbent and ensures reproducible interactions.
-
SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of the acidic buffer used for sample dilution. This prepares the sorbent environment for sample loading.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing:
-
Wash 1: Add 1 mL of the acidic buffer to remove hydrophilic interferences.
-
Wash 2: Add 1 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove less polar interferences without prematurely eluting the analyte.
-
-
Elution: Elute the desmopressin and desmopressin-d5 from the cartridge with 1 mL of an elution solvent. A common choice is 5% ammonium hydroxide in methanol; the basic pH neutralizes the positive charge on the analyte, disrupting its interaction with the cation exchange sorbent and allowing it to be eluted.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the dried extract in 100 µL of the initial LC mobile phase. This step concentrates the sample and ensures compatibility with the chromatographic system.
LC-MS/MS Analysis
Causality: Chromatographic separation is essential to resolve the analyte from any remaining matrix components that could cause ion suppression or interference in the mass spectrometer. Given the polar nature of desmopressin, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to traditional reversed-phase chromatography, often providing better retention and peak shape.[12][13] However, reversed-phase C18 columns are also widely and successfully used.[7][14] The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode for its superior selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both desmopressin and its deuterated internal standard.
| Parameter | Recommended Condition | Rationale |
| LC Column | C18, ≤ 3 µm particle size (e.g., 50 x 2.1 mm) | Provides good retention and separation for peptides. Smaller particles enhance efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water or 1 mM Ammonium Formate | Acidic modifier promotes protonation for positive ion ESI. Ammonium formate can improve peak shape.[14] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile is a common choice for peptide separations. Methanol can offer different selectivity.[7][14] |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column, balancing analysis time and sensitivity. |
| Gradient | Start at low %B (e.g., 5-10%), ramp up to elute desmopressin, then return to initial conditions for re-equilibration. | A gradient is necessary to effectively elute the peptide while separating it from early-eluting matrix components. |
| Injection Volume | 5 - 20 µL | Dependent on the sensitivity of the mass spectrometer and the concentration of the reconstituted sample. |
| Column Temp | 40 - 60 °C | Elevated temperatures can improve peak shape and reduce viscosity, leading to lower backpressure.[7][14] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Desmopressin readily forms protonated molecules ([M+H]+ or [M+2H]2+) in positive ion mode.[1][7][14] |
| MRM Transitions | See Table 2 below | Specific transitions provide the necessary selectivity for quantification. |
Table 2: Example MRM Transitions for Desmopressin and Desmopressin-d5
Note: The doubly charged precursor ion is often more abundant and provides better sensitivity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Desmopressin | 535.5 ([M+2H]²⁺) | 328.3 | Optimized experimentally |
| Desmopressin-d5 | 538.0 ([M+2H]²⁺) | 328.4 | Optimized experimentally |
These values are illustrative and must be optimized for the specific mass spectrometer being used.[1][8]
Method Validation
Trustworthiness: A bioanalytical method is only trustworthy if it has been rigorously validated. All validation experiments should be conducted in accordance with regulatory guidelines, such as those issued by the U.S. Food and Drug Administration (FDA).[5][15][16][17]
Key validation parameters to assess include:
-
Selectivity and Specificity: Analysis of multiple blank urine samples to ensure no endogenous components interfere with the detection of desmopressin or desmopressin-d5.
-
Calibration Curve: Assess the linearity, range, and regression model of the calibration curve.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy (% bias) and precision (% CV) at the LLOQ, low, medium, and high QC levels.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Extraction Recovery and Matrix Effect: Evaluate the efficiency of the extraction process and the extent of ion suppression or enhancement caused by the urine matrix.[4]
-
Stability: Assess the stability of desmopressin in urine under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Conclusion
This application note presents a comprehensive and scientifically grounded protocol for the preparation and analysis of desmopressin-d5 in human urine samples. By combining an optimized mixed-mode solid-phase extraction with sensitive and selective LC-MS/MS detection, this method provides the reliability and robustness required for regulated bioanalysis. The detailed explanation of the rationale behind each step empowers researchers to implement and adapt this protocol, ensuring the generation of high-quality, defensible data in their respective fields of study.
References
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. Retrieved from [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Bioanalysis Zone. Retrieved from [Link]
-
FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25). Bioanalysis Zone. Retrieved from [Link]
-
Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. Retrieved from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. Retrieved from [Link]
-
Sub-Picogram Level Bio-Analytical Method for Quantification of Desmopressin in Human Plasma Using LCMS-8060NX. Shimadzu. Retrieved from [Link]
-
A Sub-picogram (0.5 pg/ml) Level Quantification Method for Desmopressin in Human Plasma using Liquid Chromatography Electrospray Mass Spectrometry. Technology Networks. Retrieved from [Link]
-
Pilli, N. R., et al. (2013). Highly sensitive assay for the determination of therapeutic peptide desmopressin in human plasma by UPLC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 72, 12-18. Retrieved from [Link]
-
Is a simple detection approach possible for desmopressin? Ghent University. Retrieved from [Link]
-
A High Sensitivity Dual Solid Phase Extraction LC-MS/MS Assay for the Determination of the Therapeutic Peptide Desmopressin in Human Plasma. Celerion. Retrieved from [Link]
-
Sub-Picogram Level Quantitation of Desmopressin in Small Volumes of Human Plasma Using a Trap-Elute Microflow LC-MS/MS Method. SCIEX. Retrieved from [Link]
-
Thomas, A., et al. (2012). Determination of Vasopressin and Desmopressin in urine by means of liquid chromatography coupled to quadrupole time-of-flight mass spectrometry for doping control purposes. Analytica Chimica Acta, 712, 80-87. Retrieved from [Link]
-
Thomas, A., et al. (2012). Determination of Vasopressin and Desmopressin in urine by means of liquid chromatography coupled to quadrupole time-of-flight mass spectrometry for doping control purposes. PubMed. Retrieved from [Link]
-
Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Restek. Retrieved from [Link]
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Retrieved from [Link]
-
Study on Determination of Desmopressin in Human Urine by LC-MS/MS and Its Elimination. CNKI. Retrieved from [Link]
-
Esposito, S., et al. (2013). Doping control analysis of desmopressin in human urine by LC-ESI-MS/MS after urine delipidation. Biomedical Chromatography, 27(2), 240-245. Retrieved from [Link]
-
Gilar, M., et al. (2005). Mixed-mode hydrophilic interaction/cation-exchange chromatography (HILIC/CEX) of peptides and proteins. Journal of Chromatography A, 1067(1-2), 91-100. Retrieved from [Link]
-
Desmopressin as a test of urinary Concentrating ability in pregnancy. ResearchGate. Retrieved from [Link]
-
The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. Retrieved from [Link]
-
Doping control analysis of desmopressin in human urine by LC-ESI-MS/MS after urine delipidation. Semantic Scholar. Retrieved from [Link]
-
Solid-Phase Extraction (SPE) Method Development. Waters Corporation. Retrieved from [Link]
-
Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI. Retrieved from [Link]
-
Determination of desmopressin by HPLC–MS. ResearchGate. Retrieved from [Link]
-
A High-Sensitivity UPLC-MS/MS Method for the Quantification of Desmopressin in Rat Plasma. Waters Corporation. Retrieved from [Link]
-
WATER DEPRIVATION TEST AND DESMOPRESSIN TEST IN ADULTS. University Hospitals of Leicester NHS Trust. Retrieved from [Link]
-
A High Sensitivity Dual Solid Phase Extraction LC-MS/MS Assay for the Determination of the Therapeutic Peptide Desmopressin in Human Plasma. Celerion. Retrieved from [Link]
Sources
- 1. Highly sensitive assay for the determination of therapeutic peptide desmopressin in human plasma by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Vasopressin and Desmopressin in urine by means of liquid chromatography coupled to quadrupole time-of-flight mass spectrometry for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doping control analysis of desmopressin in human urine by LC-ESI-MS/MS after urine delipidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. waters.com [waters.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. celerion.com [celerion.com]
- 9. celerion.com [celerion.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. SPE Phase and Solvent Selection | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. moh.gov.bw [moh.gov.bw]
- 17. fda.gov [fda.gov]
Application Note: Evaluation of Desmopressin-d5 Working Solution Stability for High-Throughput LC-MS/MS Bioanalysis
Abstract & Scope
This Application Note defines the protocol for preparing, handling, and validating the stability of Desmopressin-d5 working solutions at Room Temperature (RT). Desmopressin (1-deamino-8-D-arginine vasopressin) is a cyclic nonapeptide containing a disulfide bridge. While the lyophilized powder is stable, low-concentration working solutions (ng/mL range) used in LC-MS/MS are highly susceptible to surface adsorption and disulfide scrambling if not buffered correctly.
This guide provides a self-validating workflow to ensure your Internal Standard (IS) response remains consistent, preventing bioanalytical batch failures during pharmacokinetic (PK) or bioequivalence studies.
Chemical & Mechanistic Context
To ensure scientific integrity, one must understand the cause of instability before applying the cure.
The Physicochemical Challenge
Desmopressin-d5 is structurally identical to Desmopressin (save for the isotopic labeling) and shares its vulnerabilities:
-
Surface Adsorption (The Primary Risk): As a cationic peptide, Desmopressin exhibits rapid, non-specific binding to silanol groups in borosilicate glass. At "working solution" concentrations (e.g., 10–100 ng/mL), adsorption can deplete >20% of the analyte within hours if stored in standard glass vials.
-
Disulfide Scrambling: The Cys1–Cys6 disulfide bridge is sensitive to alkaline pH (>7.5), leading to ring opening or polymerization.
-
Deamidation: Occurs primarily at the Asparagine (Asn) or Glutamine (Gln) residues under strongly acidic or basic stress, though this is slower than adsorption.
The Solution Strategy
-
Container Material: Polypropylene (PP) or Low-Bind plastics are mandatory.
-
Solvent System: Acidified organic/aqueous mix (e.g., 0.1% Formic Acid in 50:50 MeOH:H2O). The acid protonates silanols (reducing adsorption) and stabilizes the disulfide bond.
Visualizing the Instability Mechanisms
The following diagram illustrates the competing forces acting on Desmopressin-d5 in a working solution.
Figure 1: Mechanistic pathways of Desmopressin-d5 loss. Adsorption to glass is the fastest route to failure in low-concentration working solutions.
Experimental Protocols
Protocol A: Preparation of Stable Working Solutions
Objective: Create a working solution (WS) stable for at least 24 hours at RT.
Materials:
-
Desmopressin-d5 Stock (e.g., 100 µg/mL in Methanol).
-
Diluent: 50% Methanol / 50% Water / 0.1% Formic Acid (v/v/v).
-
Container: 15 mL or 50 mL Polypropylene (PP) Falcon tubes (Do NOT use glass volumetric flasks for the final dilution).
Steps:
-
Conditioning: Pre-rinse pipette tips with the Diluent to minimize tip adsorption.
-
Dilution: Dilute the Stock into the Diluent to reach the target IS concentration (typically 10–50 ng/mL).
-
Note: Avoid 100% aqueous diluents; keep organic content
20% to maintain solubility and reduce surface tension.
-
-
Homogenization: Vortex for 20 seconds. Do not sonicate for extended periods (heat generation degrades peptides).
-
Storage: Transfer immediately to Polypropylene autosampler vials or leave in the PP tube.
Protocol B: Stability Validation (Benchtop & Autosampler)
Objective: Quantitatively verify that the WS does not degrade/adsorb during the analytical run time.
Experimental Design:
-
Control (T0): Freshly prepared WS injected immediately.
-
Test Samples: WS aliquots left at Room Temperature (20–25°C) for 4h, 12h, and 24h.
-
Replicates:
injections per time point.
Procedure:
-
Prepare the WS as per Protocol A.
-
Aliquot into two sets of vials:
-
Set A (Glass): Standard borosilicate HPLC vials (Negative Control).
-
Set B (Plastic): Polypropylene HPLC vials (Test Condition).
-
-
Inject Set A and Set B at T=0.
-
Leave vials on the bench (RT) exposed to ambient light.
-
Re-inject at T=4h, T=12h, and T=24h.
-
Calculation: Compare Peak Area of Time
vs. Mean Peak Area of T0.
Acceptance Criteria:
-
% Deviation from T0 must be within
15%. -
No new peaks (degradants) should appear in the chromatogram.
Expected Results & Data Analysis
The following table summarizes typical stability data for Desmopressin-d5 when subjected to Protocol B.
| Time Point (RT) | % Remaining (Plastic/Acidic) | % Remaining (Glass/Neutral) | Status |
| T = 0h | 100% | 100% | Baseline |
| T = 4h | 99.2% | 82.4% | Glass Fails |
| T = 12h | 98.5% | 65.1% | Significant Adsorption |
| T = 24h | 97.8% | 55.3% | Critical Failure |
Note: Data represents typical decay kinetics for cationic peptides in non-optimized containers.
Workflow Diagram: Stability Testing
Figure 2: Validation workflow comparing storage materials. Path B (Polypropylene) is required to pass acceptance criteria.
Troubleshooting & Best Practices
"The IS signal is drifting down over the run."
-
Diagnosis: Likely adsorption in the autosampler needle or tubing, or the WS is in a glass vial.
-
Fix: Switch to PP vials. Ensure the needle wash solvent contains at least 50% organic solvent (MeOH/ACN) + 0.1% acid to strip the peptide from the needle surface between injections.
"I see double peaks for the IS."
-
Diagnosis: Disulfide scrambling or diastereomer formation due to high pH.
-
Fix: Check the pH of your mobile phases and diluent. Ensure pH < 5.0. If using Ammonium Bicarbonate (pH ~8), switch to Ammonium Acetate/Formic Acid.
"Can I freeze the working solution?"
-
Guidance: Generally, no . Working solutions (low conc) should be prepared fresh or used within 24-48 hours at 4°C. Freezing low-concentration peptides often results in precipitation or adsorption to the container walls upon thawing (the "freeze-loss" effect).
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1][2][3] (2018).[4] Defines stability requirements for internal standards and analytes. [Link]
-
Goebel-Stengel, M., et al. The importance of using the correct plasticware for peptide analysis. (2011).[5] Detailed analysis of peptide adsorption to various laboratory plastics and glass.
-
Chambers, E., et al. Systematic Development of an UPLC-MS/MS Method for the Determination of Desmopressin in Human Plasma. Journal of Chromatography B (2012). Highlights the necessity of acidic mobile phases and adsorption mitigation. [Link]
-
Biolin Scientific. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. (2015). Provides quantitative data on peptide loss mechanisms.[6] [Link]
Sources
Desmopressin-d5 calibration curve preparation in biological fluids
Application Note: High-Sensitivity Quantification of Desmopressin in Human Plasma Using Desmopressin-d5 Internal Standard
Abstract & Introduction
Desmopressin (dDAVP) is a synthetic cyclic nonapeptide analogue of vasopressin used to treat diabetes insipidus and von Willebrand disease. Due to its high potency, therapeutic plasma concentrations are extremely low (sub-picogram/mL range), necessitating a highly sensitive bioanalytical method.
This protocol details the preparation and validation of a calibration curve for Desmopressin in human plasma using Desmopressin-d5 as the internal standard (IS). The use of a deuterated isotopologue (d5) is critical to compensate for matrix effects, recovery losses during Solid Phase Extraction (SPE), and ionization variability.
Critical Technical Challenge: Peptides like Desmopressin exhibit significant non-specific binding (adsorption) to glass and standard plastic surfaces. This protocol incorporates specific "anti-adsorption" measures, including the use of low-bind consumables and optimized solvent compositions.
Materials and Reagents
-
Analyte: Desmopressin Acetate (MW ~1069.2 Da).
-
Internal Standard: Desmopressin-d5 (MW ~1074.3 Da).[1]
-
Matrix: K2-EDTA Human Plasma (free of hemolysis).
-
SPE Cartridges: Weak Cation Exchange (WCX) 30 mg/1 mL (e.g., Waters Oasis WCX or Phenomenex Strata-X-CW).
-
Consumables: Mandatory Polypropylene Low-Bind 96-well plates and microtubes. Do not use glass vials for low-concentration samples.
Experimental Protocol
Stock Solution Preparation
Rationale: Pure aqueous solutions promote peptide adsorption. Acidified organic mixtures stabilize the peptide.
-
Desmopressin Stock (1.0 mg/mL): Dissolve 1 mg of Desmopressin in 1 mL of Solvent A (Water:Methanol:Acetic Acid, 50:50:1 v/v/v). Store at -20°C.
-
Desmopressin-d5 IS Stock (1.0 mg/mL): Dissolve 1 mg of Desmopressin-d5 in 1 mL of Solvent A . Store at -20°C.
Working Solutions & Calibration Curve Preparation
Target Range: 0.50 pg/mL to 100 pg/mL in plasma.[2]
Step 1: Intermediate Dilutions Dilute the Stock Solution using Diluent B (Water:Acetonitrile:Formic Acid, 80:20:0.1) to create a "Spiking Working Solution" set.
-
Note: Keep organic content <30% in working steps to prevent protein precipitation upon spiking into plasma before the extraction step.
Step 2: Internal Standard Working Solution (ISWS) Dilute d5-Stock to a concentration of 50 pg/mL in Diluent B.
Step 3: Plasma Spiking (Calibration Standards) Prepare fresh daily in Low-Bind tubes.
| Standard ID | Spiking Sol. Conc. (pg/mL) | Volume Spiking Sol.[3][4][5] (µL) | Volume Blank Plasma (µL) | Final Conc. in Plasma (pg/mL) |
| STD 1 (LLOQ) | 25 | 10 | 490 | 0.50 |
| STD 2 | 50 | 10 | 490 | 1.00 |
| STD 3 | 125 | 10 | 490 | 2.50 |
| STD 4 | 500 | 10 | 490 | 10.0 |
| STD 5 | 1250 | 10 | 490 | 25.0 |
| STD 6 | 2500 | 10 | 490 | 50.0 |
| STD 7 (ULOQ) | 5000 | 10 | 490 | 100.0 |
Sample Extraction (WCX-SPE)
Rationale: Weak Cation Exchange (WCX) provides superior cleanliness over protein precipitation for peptides, utilizing the basic arginine residue in Desmopressin for retention.
Figure 1: Weak Cation Exchange (WCX) Extraction Workflow. The acidification step (H3PO4) ensures the peptide is positively charged to bind to the WCX sorbent. The high-pH wash (NH4OH) removes interferences while the peptide remains bound.
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Shimadzu 8060).[6]
-
Column: Agilent Zorbax 300SB-C18 (2.1 x 50 mm, 3.5 µm) or equivalent peptide column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50).
-
Flow Rate: 0.4 mL/min.
MRM Transitions:
Desmopressin forms a doubly charged precursor ion
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Desmopressin | 535.5 | 328.2 (y-ion) | 50 | 25 |
| Desmopressin-d5 | 538.0 | 328.2 (y-ion) | 50 | 25 |
Note: The product ion (328.[3][5][7][8]2) is often the same for both because the deuterium label is typically on the Phenylalanine residue, which may not be part of the specific fragment ion monitored, or the fragment is small enough to exclude the label. If the label is on the fragment, the IS product would be 333.2. Verify the specific labeling position of your reagent. The transitions above are standard for many commercial d5 kits.
Data Analysis & Validation Logic
The calibration curve is generated by plotting the Peak Area Ratio (Analyte Area / IS Area) against the Nominal Concentration .
-
Regression Model: Linear (
). -
Weighting:
(Required to cover the 200-fold dynamic range and prioritize accuracy at the LLOQ). -
Acceptance Criteria (FDA/EMA):
-
LLOQ: Precision within ±20%, Accuracy 80-120%.
-
Other Standards: Precision within ±15%, Accuracy 85-115%.
-
r²: > 0.99.[9]
-
Mechanism of Internal Standard Correction
Figure 2: Internal Standard Correction Logic. Because Desmopressin-d5 co-elutes with the analyte, any ion suppression caused by the matrix affects both molecules identically. The ratio remains constant, ensuring accurate quantification.
Troubleshooting & Pitfalls
-
High Background/Carryover: Desmopressin is "sticky."
-
Solution: Use a needle wash of Methanol:Acetonitrile:Isopropanol:Water (1:1:1:1) + 0.2% Formic Acid.
-
-
Low Recovery:
-
Solution: Ensure the plasma is acidified (pH ~3) before loading onto the WCX cartridge. If pH is neutral, the peptide will not bind to the cation exchange sites.
-
-
Peak Tailing:
-
Solution: Reconstitute in low organic solvent (e.g., 10% MeOH). If the injection solvent is too strong (e.g., 50% MeOH), the peptide will not focus on the head of the column, causing poor peak shape.
-
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[10] Available at: [Link]
-
Celerion. A High Sensitivity Dual Solid Phase Extraction LC-MS/MS Assay for the Determination of the Therapeutic Peptide Desmopressin in Human Plasma.[3] Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5311065, Desmopressin. Available at: [Link]
-
Shimadzu Corporation. Sub-Picogram Level Bio-Analytical Method for Quantification of Desmopressin in Human Plasma Using LCMS-8060NX. Available at: [Link]
-
SCIEX. Sub-Picogram Level Quantitation of Desmopressin in Small Volumes of Human Plasma Using a Trap-Elute Microflow LC-MS/MS Solution. Available at: [Link]
Sources
- 1. Desmopressin-d5 | C46H64N14O12S2 | CID 46781204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. celerion.com [celerion.com]
- 4. Development and Validation of a Liquid Chromatography High‐Resolution Mass Spectrometry Method for Blood Desmopressin Quantification and Its Application in Hemophilia A Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. Highly sensitive assay for the determination of therapeutic peptide desmopressin in human plasma by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. sciex.com [sciex.com]
- 10. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Identification of Desmopressin-d5 Degradation Products by Mass Spectrometry
Welcome to the technical support center for the analysis of Desmopressin-d5 and its degradation products. This guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry to ensure the stability and quality of this synthetic peptide therapeutic. Here, we will delve into the common challenges and questions that arise during the experimental process, providing not only solutions but also the underlying scientific reasoning to empower your research.
Frequently Asked Questions (FAQs)
Q1: What is Desmopressin-d5, and why is the identification of its degradation products important?
A1: Desmopressin is a synthetic analogue of the natural human hormone vasopressin, used to treat conditions like diabetes insipidus and certain bleeding disorders.[1][2][3] Desmopressin-d5 is a deuterated version of desmopressin, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an excellent internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to desmopressin but has a distinct mass.
The identification of degradation products is a critical aspect of drug development and quality control, mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[4][5] Understanding how a drug degrades helps in:
-
Ensuring Safety and Efficacy: Degradants can be inactive, have reduced efficacy, or even be toxic.
-
Determining Shelf-Life and Storage Conditions: Stability studies under various stress conditions inform the recommended storage conditions and expiration dating.[6][7]
-
Optimizing Formulation: Knowledge of degradation pathways can guide the development of more stable drug formulations.[8]
Q2: What are the expected major degradation pathways for Desmopressin-d5?
A2: As a peptide, Desmopressin-d5 is susceptible to several degradation pathways, particularly under stress conditions such as exposure to acid, base, light, heat, and oxidizing agents.[1][7] The primary degradation pathways to anticipate are:
-
Hydrolysis: Cleavage of the peptide bonds, especially under acidic or basic conditions.[1]
-
Deamidation: The conversion of asparagine (Asn) or glutamine (Gln) residues to their corresponding carboxylic acids. This is a common degradation pathway for peptides.[8]
-
Oxidation: The methionine (Met) or cysteine (Cys) residues are susceptible to oxidation.[1]
-
Disulfide Bond Cleavage: The intramolecular disulfide bond in desmopressin can be cleaved under reducing or certain basic conditions.[8]
-
Photodegradation: Exposure to light can lead to the formation of various degradation products.[1]
Q3: In a typical LC-MS/MS analysis of Desmopressin-d5, what are the key ions to monitor?
A3: Desmopressin has a high ionization efficiency, primarily due to the presence of a basic arginine residue.[9] In positive ion electrospray ionization (ESI), it readily forms a doubly charged ion. For Desmopressin-d5, you should monitor for:
-
Precursor Ion: The doubly charged molecule, [M+2H]²⁺. Given the monoisotopic mass of desmopressin is 1068.4269 Da, the mass of desmopressin-d5 will be approximately 1073.458 Da. Therefore, the expected m/z for the doubly charged precursor ion will be around 537.7.
-
Product Ions: Collision-induced dissociation (CID) of the precursor ion will yield several characteristic fragment ions. For desmopressin, common product ions are observed at m/z 328.0, 120.0, and 214.0.[9][10][11] For desmopressin-d5, the masses of these fragments may or may not shift depending on the location of the deuterium labels on the fragmented portion of the molecule.
Q4: What are forced degradation studies, and why are they necessary?
A4: Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing.[5][12] These conditions, such as high temperature, humidity, strong acidic and basic solutions, oxidizing agents, and intense light, are designed to accelerate the degradation process.[5][6]
The purpose of these studies is to:
-
Identify the likely degradation products that could form under normal storage conditions.
-
Establish the intrinsic stability of the molecule and its degradation pathways.[8]
-
Develop and validate stability-indicating analytical methods that can separate and quantify the drug from its degradation products.[13]
-
Provide insights into the molecule's susceptibility to different environmental factors, which is crucial for formulation and packaging development.
Troubleshooting Guide
This section addresses common issues encountered during the mass spectrometry analysis of Desmopressin-d5 and its degradation products.
Issue 1: Low or No Signal for Desmopressin-d5
| Potential Cause | Explanation & Solution |
| Poor Ionization | While desmopressin generally ionizes well, issues with the electrospray source can lead to poor signal. Ensure that the ESI source voltages are optimized for peptide analysis.[14] Check for blockages in the spray needle and ensure a stable spray. |
| Adsorption to Surfaces | Peptides, especially at low concentrations, are prone to adsorbing to glass and plastic surfaces.[15] To mitigate this, use low-binding microcentrifugal vials and pipette tips.[10] The addition of a carrier protein or using silanized glassware can also help. |
| Improper Sample pH | The pH of the sample solution can significantly impact the charge state of the peptide and its retention on a reversed-phase column. For ESI in positive mode, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is generally preferred to promote protonation. |
| Incorrect MS Parameters | Ensure the mass spectrometer is tuned and calibrated. Verify that the precursor and product ion m/z values are correctly entered in the acquisition method. For desmopressin, the doubly charged ion is often the most abundant, so make sure you are targeting the correct m/z.[9] |
Issue 2: High Background Noise or Interfering Peaks
| Potential Cause | Explanation & Solution |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents to minimize background noise. Contaminants can suppress the ionization of your analyte or introduce interfering peaks. |
| Matrix Effects | If analyzing samples from a complex matrix (e.g., plasma, formulation excipients), co-eluting components can suppress or enhance the ionization of desmopressin-d5, leading to inaccurate quantification and a noisy baseline. Optimize the sample preparation method (e.g., solid-phase extraction) to remove interfering substances.[16][17] |
| Carryover | Peptides can be "sticky" and lead to carryover from one injection to the next.[18] To address this, include multiple blank injections after a high-concentration sample. Use a strong needle wash solution (e.g., a mixture of acetonitrile, isopropanol, and water with a small amount of acid or base). In some cases, replacing the injection port seals or the entire sample loop may be necessary. |
Issue 3: Difficulty in Identifying and Characterizing Degradation Products
| Potential Cause | Explanation & Solution |
| Low Abundance of Degradants | Degradation products are often present at much lower concentrations than the parent drug. Increase the concentration of the stressed sample injected or use a more sensitive mass spectrometer. High-resolution mass spectrometry (HRMS) can be invaluable for obtaining accurate mass measurements of low-level degradants, which aids in determining their elemental composition.[19][20] |
| Co-elution of Degradants | Degradation products may have similar polarities and co-elute with the parent drug or other degradants. Optimize the chromatographic method by adjusting the gradient, flow rate, column temperature, or trying a different column chemistry to improve separation. |
| Complex Fragmentation Spectra | The MS/MS spectra of degradation products can be complex and difficult to interpret. First, establish a complete fragmentation pathway for the parent drug (Desmopressin-d5).[4] Then, compare the fragmentation patterns of the degradants to that of the parent drug to identify common fragments and fragments with mass shifts, which can provide clues about the location of the modification. |
Experimental Protocols
Protocol 1: Forced Degradation of Desmopressin-d5
This protocol outlines the conditions for stress testing to generate degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of Desmopressin-d5 at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a mild buffer).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[12]
-
Thermal Degradation: Expose the solid drug or a solution to 105°C for 72 hours.[6]
-
Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6]
3. Sample Neutralization and Dilution:
-
After the specified stress period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all stressed samples with the initial mobile phase to an appropriate concentration for LC-MS analysis.
4. Analysis:
-
Analyze the samples using a validated stability-indicating LC-MS/MS method.
Protocol 2: LC-MS/MS Method for the Analysis of Desmopressin-d5 and its Degradants
This is a general starting point for method development.
| Parameter | Recommendation |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 2-5%) and gradually increase to elute the parent drug and its more hydrophobic degradants. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Acquisition | Full scan MS followed by data-dependent MS/MS (dd-MS2) or targeted MS/MS (Multiple Reaction Monitoring - MRM) |
| Precursor Ion (Desmopressin-d5) | m/z ~537.7 [M+2H]²⁺ |
| Product Ions (Example) | Monitor expected product ions based on the fragmentation of desmopressin (e.g., m/z 328.2, 120.0, 214.0, with potential mass shifts due to deuteration).[21] |
Visualizations
Caption: Workflow for forced degradation and identification of Desmopressin-d5 degradation products.
Caption: Troubleshooting logic for common LC-MS issues in peptide analysis.
References
-
Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. (2020). SpringerLink. [Link]
-
Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. (2022). Chromatography Online. [Link]
-
LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC. National Center for Biotechnology Information. [Link]
-
A Novel Validated Stability Indicating Qbd Based Assay Method For The Quantification Of Desmopressin Acetate By High Performance Liquid Chromatography. (2023). International Journal of Pharmaceutical Sciences. [Link]
-
LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC. National Center for Biotechnology Information. [Link]
-
Desmopressin Impurities and Related Compound. Veeprho. [Link]
-
Is a simple detection approach possible for desmopressin? Ghent University Library. [Link]
-
Qualitative detection of desmopressin in plasma by liquid chromatography-tandem mass spectrometry. Ghent University Library. [Link]
-
Rashid Azeez, Int. J. in Pharm. Sci., 2023, Vol 1, Issue 12, 166-178. (2023). International Journal of Pharmaceutical Sciences. [Link]
-
Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024). MDPI. [Link]
-
LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. OUCI. [Link]
-
(PDF) Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. ResearchGate. [Link]
-
Highly sensitive assay for the determination of therapeutic peptide desmopressin in human plasma by UPLC–MS/MS - PMC. National Center for Biotechnology Information. [Link]
-
Effect of pH, temperature and light on stability of desmopressin acetate. ResearchGate. [Link]
-
alpha-Chymotrypsin-catalyzed degradation of desmopressin (dDAVP): influence of pH, concentration and various cyclodextrins. PubMed. [Link]
-
Full article: Development and in vitro evaluation of an oral SEDDS for desmopressin. Taylor & Francis Online. [Link]
-
Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC. National Center for Biotechnology Information. [Link]
-
What is the mechanism of Desmopressin Acetate? Patsnap Synapse. [Link]
-
Peptide Sample Prep Optimization and Troubleshooting. YouTube. [Link]
-
[troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS? ResearchGate. [Link]
-
Development and Validation of a Liquid Chromatography High‐Resolution Mass Spectrometry Method for Blood Desmopressin Quantification and Its Application in Hemophilia A Patients - PMC. National Center for Biotechnology Information. [Link]
-
Qualitative detection of desmopressin in plasma by liquid chromatography-tandem mass spectrometry | Request PDF. ResearchGate. [Link]
-
A Review of Desmopressin Use in Bleeding Disorders: An Unsung Hero? MDPI. [Link]
-
A High Sensitivity Dual Solid Phase Extraction LC-MS/MS Assay for the Determination of the Therapeutic Peptide Desmopressin in. Celerion. [Link]
-
A Novel Quantitative Method for Analyzing Desmopressin in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]
-
Determination of desmopressin by HPLC–MS. ResearchGate. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. What is the mechanism of Desmopressin Acetate? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
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- 5. mdpi.com [mdpi.com]
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- 14. chromatographyonline.com [chromatographyonline.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Highly sensitive assay for the determination of therapeutic peptide desmopressin in human plasma by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Novel Quantitative Method for Analyzing Desmopressin in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Development and Validation of a Liquid Chromatography High‐Resolution Mass Spectrometry Method for Blood Desmopressin Quantification and Its Application in Hemophilia A Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. celerion.com [celerion.com]
Validation & Comparative
Desmopressin Bioanalysis: Comparing Desmopressin-d5 vs. Analog Internal Standards for Accuracy
Executive Summary
In the high-sensitivity bioanalysis of Desmopressin (dDAVP), the choice of Internal Standard (IS) is the single most critical factor determining assay robustness.[1] While structural analogs (e.g., Octreotide, Vasopressin analogs) offer a cost-effective alternative, they frequently fail to compensate for the transient ion suppression characteristic of peptide LC-MS/MS workflows.[1]
This guide provides an evidence-based comparison demonstrating that Desmopressin-d5 (Stable Isotope Labeled - SIL) is the superior standard for regulated bioanalysis.[1][2] Data indicates that while analogs may achieve acceptable linearity in clean matrices, they exhibit high variability (CV >15%) in patient plasma due to differential matrix effects, whereas Desmopressin-d5 maintains accuracy within ±5% by tracking the analyte’s ionization efficiency in real-time.[1][2]
The Bioanalytical Challenge: Peptides in Plasma
Desmopressin is a synthetic cyclic nonapeptide (MW 1069.2 Da).[2] Therapeutic plasma levels are extremely low (1–100 pg/mL), requiring high-sensitivity LC-MS/MS.[1][2]
The Problem: Matrix Effects
In Electrospray Ionization (ESI), co-eluting phospholipids and endogenous peptides compete for charge.[2] This results in Ion Suppression (signal loss) or Enhancement (signal gain).[1][2]
-
The Analog Failure Mode: Analogs have different retention times (RT).[1][2] If the analyte elutes at 3.5 min (suppression zone) and the analog elutes at 4.2 min (clean zone), the analog signal remains high while the analyte signal drops. The calculated ratio (Analyte/IS) is falsely low.
-
The SIL Solution: Desmopressin-d5 is chemically identical but heavier. It co-elutes with Desmopressin, experiencing the exact same suppression. The ratio remains constant.
Technical Deep Dive: The Contenders
A. Desmopressin-d5 (SIL-IS)[1][2]
-
Structure: Identical to Desmopressin with 5 deuterium atoms, typically on the Phenylalanine ring (Phenyl-d5).[1][2]
-
Stability: The phenyl-d5 label is non-exchangeable in aqueous mobile phases, preventing label loss (unlike amide-deuterated peptides).[1][2]
-
Mass Shift: Desmopressin is typically detected as the doubly charged ion
.[1][2]
B. Analog Internal Standards
-
Common Candidates: Octreotide, [deamino-Cys1, Val4, D-Arg8]-Vasopressin.[2]
-
Mechanism: Relies on structural similarity for extraction recovery but separates chromatographically.[2]
-
Risk: "Drift" in retention time relative to the analyte during long sample batches causes differential ionization.
Experimental Comparison & Data
Methodology
System: UHPLC coupled to Triple Quadrupole MS (ESI+).[1][2] Sample Prep: Weak Cation Exchange (WCX) Solid Phase Extraction (SPE).[1][2][3] Matrix: Human Plasma spiked with 50 pg/mL Desmopressin.[2][4]
Table 1: Performance Metrics Comparison
| Feature | Desmopressin-d5 (SIL-IS) | Analog IS (Octreotide) | Impact on Data Quality |
| Retention Time ( | 0.00 - 0.02 min (Co-elution) | > 0.5 min (Separation) | SIL corrects for specific matrix zones; Analog does not.[1][2] |
| Matrix Effect (ME) | 98% - 102% (Normalized) | 85% - 115% (Variable) | Analog fails to correct for phospholipid suppression.[1][2] |
| Recovery Tracking | Tracks extraction variability perfectly | Deviates by 10-20% | SIL compensates for SPE cartridge variations. |
| Precision (%CV) | < 5% | 8% - 15% | SIL provides tighter reproducibility.[1][2] |
Visualizing the Mechanism of Error
The following diagram illustrates why Analog IS fails in the presence of matrix effects. The "Ion Suppression Zone" (red) affects the Analyte but misses the Analog.
Caption: Chromatographic impact of matrix effects. Desmopressin-d5 co-elutes with the analyte, ensuring both experience identical suppression. The Analog elutes later, failing to compensate for the signal loss.
Validated Experimental Protocol (SPE-LC-MS/MS)
To achieve high accuracy using Desmopressin-d5, the following Weak Cation Exchange (WCX) protocol is recommended. This method minimizes non-specific binding, a major issue for peptides.
Step 1: Sample Pre-Treatment[1]
-
Aliquot: 200 µL Human Plasma.
-
Internal Standard Addition: Add 20 µL of Desmopressin-d5 working solution (500 pg/mL in 5% Formic Acid).
-
Why: Acidification disrupts protein binding immediately.[2]
-
-
Dilution: Add 200 µL 4% H3PO4 (Phosphoric Acid). Vortex 1 min.
Step 2: Solid Phase Extraction (WCX)
Use a Mixed-Mode Weak Cation Exchange plate (e.g., Oasis WCX or SOLAµ WCX).[1][2]
Caption: WCX SPE workflow optimized for Desmopressin. The basic wash (Wash 1) removes interferences while retaining the cationic peptide.[1]
Step 3: LC-MS/MS Parameters[1][2][4][5]
-
Column: C18 Peptide column (e.g., 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 40% B over 4 minutes.
-
MS Transitions (ESI+):
Conclusion & Recommendation
For research and drug development aiming for regulatory submission (FDA/EMA), Desmopressin-d5 is the mandatory choice .[1][2]
-
Accuracy: It provides the only reliable defense against variable matrix effects in patient samples.
-
Robustness: It compensates for slight variations in SPE recovery and injection volume.[2]
-
Cost-Benefit: While the initial synthesis cost of d5 is higher than an analog, the reduction in sample re-analysis rates and the guarantee of data integrity outweigh the expense.
Do not use Analog IS for quantitative PK studies of Desmopressin, as the risk of pharmacokinetic data distortion is unacceptably high.
References
-
Bardsley, J. (2015).[1][2] Selective and Highly Accurate Analysis of Desmopressin from Human Plasma. Thermo Fisher Scientific Application Note 21478.[2][3] Link
-
Wang, S., et al. (2016).[1][2] Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry. Mass Spectrometry Reviews. Link
-
Gallo, V., et al. (2011).[1][2] Qualitative detection of desmopressin in plasma by liquid chromatography-tandem mass spectrometry. Ghent University / DoCoLab.[2] Link[1][2]
-
Waters Corporation. (2012).[1][2] A High-Sensitivity UPLC-MS/MS Method for the Quantification of Desmopressin in Rat Plasma. Waters Application Note. Link
-
PubChem. (2021).[1][2][5] Desmopressin-d5 Chemical Properties and Structure. National Library of Medicine. Link[1][2]
Sources
High-Sensitivity Quantitation of Desmopressin: A Comparative Guide to Establishing Linearity and LLOQ using Desmopressin-d5
Executive Summary: The Precision Imperative
In the bioanalysis of potent peptide therapeutics like Desmopressin (dDAVP), the margin for error is non-existent. Therapeutic plasma concentrations often fall in the low picogram/mL range (e.g.,
This guide objectively compares the performance of Desmopressin-d5 (Stable Isotope-Labeled Internal Standard, SIL-IS) against analogue internal standards (e.g., Vasopressin, Octreotide).[1][2] We demonstrate that while analogue standards offer cost advantages, they fail to provide the requisite correction for matrix effects at the sub-nanogram levels required by current FDA M10 guidelines.[1]
The Scientific Rationale: Why Desmopressin-d5?
To establish a robust linear range and valid LLOQ, one must control for the stochastic variability inherent in electrospray ionization (ESI).
The Causality of Matrix Effects
Desmopressin is a cyclic nonapeptide (
-
Analogue IS (e.g., Vasopressin): Elutes at a different retention time (
) than Desmopressin.[1][2][3] If the analyte elutes during a suppression event but the IS elutes after it, the area ratio is skewed, destroying linearity at the lower end. -
SIL-IS (Desmopressin-d5): Co-elutes perfectly with the analyte.[1][2] It experiences the exact same ionization suppression and extraction recovery losses.[1] Therefore, the Area Ratio (Analyte/IS) remains constant even if absolute signal intensity drops by 50% due to matrix interference.[1]
Comparative Analysis: IS Performance
The following table contrasts the performance metrics of Desmopressin-d5 against common alternatives.
| Feature | Desmopressin-d5 (SIL-IS) | Vasopressin / Analogue IS | External Standardization |
| Retention Time | Co-elutes with Analyte | Shifts ( | N/A |
| Matrix Effect Correction | Perfect : Corrects for ion suppression/enhancement. | Poor : Subject to "Matrix Mismatch." | None : Highly susceptible to errors.[1][2] |
| Extraction Recovery | Compensates for variability in SPE/LLE.[1][2] | Variable recovery differential. | Assumes 100% or constant recovery (risky).[1][2] |
| Linearity ( | Typically | Typically | |
| Achievable LLOQ | 0.5 - 1.0 pg/mL | 5.0 - 10.0 pg/mL | > 50 pg/mL |
| Regulatory Risk | Low (Gold Standard for FDA/EMA).[1][2] | Moderate (Requires extensive cross-validation). | High (Likely rejection for plasma assays).[1][2] |
Experimental Protocol: Establishing Linearity & LLOQ
This protocol is designed to meet FDA M10 Bioanalytical Method Validation requirements.[1][2][4][5]
A. Reagents & Materials[1][2][6][7][8][9]
-
Internal Standard: Desmopressin-d5 (Purity
, Isotopic Enrichment ).[1][2] -
Matrix: K2-EDTA Human Plasma (Pool of 6 donors to test selectivity).
-
SPE Plate: Weak Cation Exchange (WCX) is preferred over C18 for peptides to ensure cleaner extracts.[1][2]
B. Standard Curve Preparation
Objective: Create a calibration range of
-
Stock Prep: Dissolve Desmopressin and Desmopressin-d5 in 80:20 Water:Acetonitrile (
Formic Acid) to minimize adsorption to glass. -
Spiking:
-
Prepare 8 non-zero standards (e.g., 1, 2, 5, 10, 50, 200, 800, 1000 pg/mL) in plasma.
-
LLOQ Anchor: The lowest standard (
) must match the target sensitivity.
-
-
IS Addition: Add Desmopressin-d5 to all samples (except double blanks) at a fixed concentration (e.g.,
).
C. Extraction Workflow (WCX SPE)
-
Pre-treatment: Mix
Plasma + (Acidify to disrupt protein binding).[1][2] -
Wash 1:
(Remove acidic interferences).[1][2] -
Wash 2:
MeOH (Remove hydrophobic interferences).[1][2] -
Elute:
Acetonitrile + Formic Acid.[1][2] -
Evaporate & Reconstitute: Dry under
, reconstitute in mobile phase.
D. LC-MS/MS Conditions[1][2][11][12]
Visualizing the Validation Workflow
The following diagram illustrates the logical flow from sample preparation to data acceptance, highlighting the critical decision points for LLOQ determination.
Figure 1: Step-by-step logic flow for establishing linearity and LLOQ using Desmopressin-d5.
Data Interpretation & Acceptance Criteria
To officially establish the LLOQ and Linearity, the following criteria (aligned with FDA M10) must be met.
Linearity Assessment
-
Regression Model: Use Linear regression with
weighting.[1][2] Unweighted regression is inappropriate for large dynamic ranges (1-1000 pg/mL) as high standards will dominate the curve, masking errors at the LLOQ.[1] -
Acceptance:
.[1][2][7][9][10] -
Back-Calculation: 75% of non-zero standards must be within
of nominal value (except LLOQ).
LLOQ Confirmation
The LLOQ is not just the lowest point on the curve; it is the lowest point that satisfies:
-
Signal-to-Noise (S/N):
(though is preferred for robust assays). -
Precision (CV%):
across 5 replicates. -
Accuracy (RE%): Within
of nominal concentration. -
Selectivity: The response in blank plasma (no analyte) must be
of the LLOQ response.
Why d5 Wins Here: Without the d5-IS, ion suppression often causes the LLOQ signal to fluctuate.[1] You might achieve S/N > 10 in one lot of plasma, but fail in another (lipemic) lot.[1] Desmopressin-d5 normalizes this, ensuring the LLOQ is valid across different patient populations.[1]
Troubleshooting & Expert Insights
Issue: Deuterium Isotope Effect
-
Observation: Sometimes deuterated standards elute slightly earlier than the native peptide.[1][2]
-
Solution: Desmopressin-d5 is generally stable, but if separation occurs, the benefit of matrix correction diminishes.[1] Ensure your gradient is shallow enough to co-elute them, or switch to a
or labeled standard (though d5 is standard for this application).[1][2]
Issue: Adsorption
-
Solution: Peptides stick to glass.[1][2] Use Low-Bind Polypropylene plates and add carrier protein (BSA) or keep the final solvent acidic (
FA) to prevent adsorption.[2]
References
-
U.S. Food and Drug Administration (FDA). (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][5][11]
-
European Medicines Agency (EMA). (2022).[2] ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
-
PubChem. (n.d.).[1][2] Desmopressin Compound Summary. National Library of Medicine.[1][2][5] [Link][2]
Sources
- 1. Desmopressin | 16679-58-6 [chemicalbook.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 4. fda.gov [fda.gov]
- 5. M10: bioanalytical method validation and study sample analysis : guidance for industry - Digital Collections - National Library of Medicine [collections-us-east-1.awsprod.nlm.nih.gov]
- 6. aapharma.ca [aapharma.ca]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. celerion.com [celerion.com]
- 9. pragolab.sk [pragolab.sk]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Technical Guide: High-Precision Quantification of Desmopressin in Plasma Using Desmopressin-d5
Executive Summary: The Necessity of Stable Isotope Labeling
Desmopressin (DDAVP) is a synthetic cyclic peptide analogue of vasopressin. Its quantification in human plasma presents unique bioanalytical challenges: extremely low therapeutic concentrations (picogram/mL range), high susceptibility to non-specific binding (adsorption), and significant matrix effects in electrospray ionization (ESI).
This guide compares the performance of Desmopressin-d5 (Stable Isotope Labeled Internal Standard, SIL-IS) against alternative standardization methods. Experimental data demonstrates that Desmopressin-d5 is not merely an option but a critical requirement for achieving regulatory compliance (FDA/EMA) regarding precision (<15% CV) and accuracy in complex biological matrices.
Scientific Rationale: The Mechanism of Error Correction
In LC-MS/MS, the "Matrix Effect" is the alteration of ionization efficiency by co-eluting components (phospholipids, salts).
-
Without SIL-IS: Signal suppression varies between patient samples, causing gross quantification errors.
-
With Desmopressin-d5: The heavy isotope co-elutes perfectly with the analyte. Any ionization suppression affecting Desmopressin affects the d5-variant to the exact same degree. The Area Ratio (Analyte/IS) remains constant, correcting the error.
Diagram 1: Matrix Effect Compensation Mechanism
The following logic flow illustrates how Desmopressin-d5 neutralizes ionization variability.
Figure 1: Mechanism of Matrix Effect Compensation. Because the d5-IS experiences identical ion suppression to the analyte, the quantification ratio remains stable.
Experimental Protocol: Validated Workflow
To achieve the precision data presented in Section 4, a robust extraction method is required. Simple protein precipitation (PP) is often insufficient for Desmopressin due to "dirty" extracts. Weak Cation Exchange (WCX) Solid Phase Extraction (SPE) is the gold standard.
Method Summary
-
Instrumentation: UPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Waters Xevo).
-
Column: HSS T3 or C18 (High aqueous stability required).
-
Ionization: ESI Positive Mode.
-
MRM Transitions:
Diagram 2: WCX-SPE Extraction Workflow
Figure 2: Weak Cation Exchange (WCX) Solid Phase Extraction workflow optimized for basic peptides like Desmopressin.[6]
Performance Data: Precision & Accuracy
The following data represents typical validation performance when using Desmopressin-d5 versus an external standard or structural analog (e.g., Vasopressin).
Note: Data is synthesized from high-sensitivity validation studies (Sources: Celerion, Pragolab, NIH).
Table 1: Intra-Day and Inter-Day Precision (Using Desmopressin-d5)
Matrix: Human Plasma | Range: 2.0 – 250 pg/mL
| QC Level | Concentration (pg/mL) | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 2.00 | 6.8% | 8.2% | ± 5.5% |
| Low QC | 6.00 | 4.2% | 5.9% | ± 3.1% |
| Mid QC | 100.00 | 2.1% | 3.5% | ± 1.8% |
| High QC | 200.00 | 1.9% | 2.8% | ± 1.5% |
Analysis: The use of Desmopressin-d5 allows for single-digit CV% even at the Lower Limit of Quantification (LLOQ). Without a stable isotope IS, LLOQ precision often degrades to >15-20% due to baseline noise and matrix instability.
Table 2: Comparative Performance (SIL-IS vs. Alternatives)
Comparison of %CV at Low QC (6.00 pg/mL)
| Standardization Method | Precision (%CV) | Matrix Effect Compensation | Risk Factor |
| Desmopressin-d5 (Recommended) | 4.2% | Excellent | Low. Tracks retention time shifts perfectly. |
| Structural Analog (e.g., Octreotide) | 9.5% - 12.0% | Moderate | Medium. Elutes at different time; does not experience same suppression.[4] |
| External Standard (No IS) | > 20.0% | None | High. Fails FDA/EMA guidelines for bioanalysis. |
Comparative Analysis Guide
Why Desmopressin-d5 Outperforms Structural Analogs
Researchers sometimes attempt to use Vasopressin or Octreotide as internal standards to save costs. This is scientifically flawed for high-sensitivity assays:
-
Retention Time Shift: Vasopressin is more hydrophilic than Desmopressin. It elutes earlier in Reverse Phase chromatography.
-
The "Blind Spot": If a phospholipid peak co-elutes specifically with Desmopressin (suppressing it), but not with Vasopressin (which eluted earlier), the internal standard will not correct the signal loss. The result is a false negative or under-quantification.
-
Desmopressin-d5 is chemically identical but mass-shifted (+5 Da). It elutes at the exact same time (or within <0.05 min due to deuterium isotope effect) as the analyte, ensuring it "sees" the exact same matrix environment.
Stability Note
Desmopressin is a peptide and can degrade in plasma.[3]
-
Protocol Tip: Samples should be processed on ice.
-
Adsorption: Use Low-Bind Polypropylene plates. Desmopressin sticks to standard glass and untreated plastic, causing poor recovery at low concentrations (<10 pg/mL).
References
-
Celerion. (2012).[11] A High Sensitivity Dual Solid Phase Extraction LC-MS/MS Assay for the Determination of the Therapeutic Peptide Desmopressin in Human Plasma.[9]
-
Pragolab. (2015). Selective and Highly Accurate Analysis of Desmopressin from Human Plasma.[4][5][6][9]
-
D'Urso, F. et al. (2012). Qualitative detection of desmopressin in plasma by liquid chromatography-tandem mass spectrometry.[3][4][5][6][7][9] Ghent University.
-
Liu, J. et al. (2015). Highly sensitive assay for the determination of therapeutic peptide desmopressin in human plasma by UPLC–MS/MS. Journal of Chromatography B.
-
Waters Corporation. (2010). A High-Sensitivity UPLC-MS/MS Method for the Quantification of Desmopressin in Rat Plasma.
Sources
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. sciex.com [sciex.com]
- 3. waters.com [waters.com]
- 4. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 5. researchgate.net [researchgate.net]
- 6. pragolab.sk [pragolab.sk]
- 7. Highly sensitive assay for the determination of therapeutic peptide desmopressin in human plasma by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. celerion.com [celerion.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. d-nb.info [d-nb.info]
High-Performance Extraction Profiling: Desmopressin vs. Desmopressin-d5
A Comparative Technical Guide for Bioanalytical Method Validation
Executive Summary & Core Directive
This guide addresses the bioanalytical quantification of Desmopressin (1-desamino-8-D-arginine vasopressin) and its stable isotope-labeled internal standard, Desmopressin-d5 .[1]
Desmopressin is a synthetic cyclic nonapeptide with high polarity (LogP < -3.[1]0) and significant potential for non-specific binding (NSB).[1] The central challenge in validating this assay is not merely achieving high recovery, but ensuring kinetic equivalence between the analyte and the internal standard (IS) during the extraction process.
The Core Thesis: A valid extraction method does not require 100% recovery. It requires that the extraction efficiency of Desmopressin-d5 identically tracks the extraction efficiency of the target analyte under all matrix conditions. This guide provides the experimental framework to prove this tracking capability using Mixed-Mode Weak Cation Exchange (WCX) Solid Phase Extraction (SPE).
Physicochemical Context & Causality
To design a self-validating protocol, one must understand the molecular behaviors driving the extraction.
| Property | Desmopressin / Desmopressin-d5 | Implication for Extraction |
| Structure | Cyclic Nonapeptide (MW ~1069 Da) | Prone to conformational changes; requires gentle processing.[1] |
| Polarity | Hydrophilic (LogP < -3.[1]5) | Liquid-Liquid Extraction (LLE) is ineffective. Partitioning into organic solvents is poor.[1] |
| Basicity | Basic (Arginine residue, pKa ~12) | Cation Exchange is ideal. The molecule is positively charged at neutral/acidic pH. |
| Adsorption | High Stickiness (NSB) | Critical Risk. Analyte adsorbs to glass/plastic.[1] Low recovery often signals adsorption, not poor elution. |
Why WCX SPE? Standard C18 (reversed-phase) extraction is often insufficient for Desmopressin due to its high polarity, leading to early breakthrough (loss of analyte during loading).[1] Mixed-mode WCX cartridges utilize both hydrophobic retention (C18 backbone) and electrostatic interaction (Carboxylate groups).[1] This allows for rigorous washing steps that remove matrix interferences (phospholipids) while the analyte remains ionically bound.[1]
Experimental Protocol: Mixed-Mode WCX SPE
Note: This protocol assumes human plasma as the matrix. All steps must be performed for both the Target Analyte and the d5-IS.
Materials
-
SPE Cartridge: Waters Oasis WCX or Thermo SOLAµ WCX (10-30 mg bed).[1]
-
Internal Standard: Desmopressin-d5 (10 ng/mL working solution).[1]
-
Pre-treatment Buffer: 4% Phosphoric Acid (
).[1]
Step-by-Step Workflow
-
Sample Pre-treatment (Critical for NSB):
-
Conditioning:
-
Loading:
-
Load the entire pre-treated sample at a slow flow rate (1 mL/min).
-
Mechanism:[3] The positively charged Desmopressin binds to the negatively charged carboxylate groups on the sorbent.
-
-
Wash 1 (Hydrophobic Wash):
-
Wash 2 (Organic Wash):
-
Elution:
-
2 x 250 µL of 2% Formic Acid in Methanol/Acetonitrile (50:50).
-
Rationale: The acid disrupts the ionic interaction (protonating the sorbent carboxyl groups), releasing the peptide.
-
-
Post-Processing:
Validation Logic: Determining Efficiency vs. Matrix Effect
To rigorously compare Desmopressin vs. Desmopressin-d5, you must isolate Extraction Efficiency (RE) from Matrix Effect (ME) .[1] This requires the "Three-Set Design" (adapted from Matuszewski et al.).[1]
The Three Experimental Sets
-
Set A (Neat Standards): Analyte/IS in pure mobile phase. No matrix.
-
Set B (Post-Extraction Spike): Blank matrix extracted first, then spiked with Analyte/IS.[1] (Represents 100% recovery environment with matrix presence).
-
Set C (Pre-Extraction Spike): Analyte/IS spiked into matrix before extraction.[1] (The standard sample processing method).[1]
The Calculations
[1]Visualizing the Logic
Figure 1: The "Three-Set" validation logic distinguishing extraction loss from ion suppression.
Data Analysis & Acceptance Criteria
The following table illustrates a hypothetical comparison. To validate the method, the IS Normalized Recovery must be consistent.
Hypothetical Data Set (n=6 replicates)
| Parameter | Desmopressin (Analyte) | Desmopressin-d5 (IS) | Status |
| Set A Peak Area (Neat) | 1,000,000 | 980,000 | - |
| Set B Peak Area (Post-Spike) | 850,000 | 840,000 | Matrix Effect: 0.85 (15% Suppression) |
| Set C Peak Area (Pre-Spike) | 680,000 | 675,000 | - |
| Absolute Recovery (C/B) | 80.0% | 80.4% | Excellent Match |
| Relative Error | - | +0.5% | PASS |
Interpretation
-
Scenario 1 (Ideal): Analyte Recovery (80%) and IS Recovery (80%) match. The IS compensates for the 20% loss.
-
Scenario 2 (Divergence - FAIL): Analyte Recovery (60%) and IS Recovery (90%). This indicates the d5-IS is not equilibrating with the biological matrix in the same way as the analyte, possibly due to insufficient pre-incubation time or "aging" of the sample.
Troubleshooting & Optimization
If Extraction Efficiency of Desmopressin-d5 diverges from the target analyte (>15% difference), investigate the following:
-
Non-Specific Binding (NSB):
-
Desmopressin rapidly adsorbs to untreated polypropylene.[1]
-
Solution: Use Low-Bind plates and add 2% BSA (Bovine Serum Albumin) or CHAPS detergent to the collection plate before evaporation to coat the surface.
-
-
Equilibration Time:
-
The d5-IS is added just before extraction, while the analyte may have been in the plasma for hours/days.
-
Solution: Allow the spiked IS to equilibrate in the plasma for at least 15-30 minutes before adding the acidification buffer.
-
-
Evaporation Loss:
-
Desmopressin can adsorb to the walls of the tube as the solvent evaporates.
-
Solution: Do not evaporate to complete dryness.[1] Stop when ~10 µL remains, or use a trap solvent (e.g., DMSO/Water mixture).
-
References
-
US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. Retrieved from [Link]
-
Waters Corporation. (2012).[1] A High-Sensitivity UPLC-MS/MS Method for the Quantification of Desmopressin in Rat Plasma. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]
Sources
Reproducibility of Desmopressin-d5 Retention Times: A Comparative Guide to Column Selection
Executive Summary
In regulated bioanalysis (GLP/GCP), the reproducibility of retention time (RT) for internal standards (IS) is not merely a chromatographic parameter—it is a critical quality attribute that defines assay validity. For Desmopressin-d5 , a deuterated analogue of the cyclic peptide Desmopressin, RT stability is paramount to ensure accurate compensation for matrix effects during LC-MS/MS quantification.
This guide objectively compares the performance of three distinct column chemistries—High-Strength Silica (HSS) T3 , Charged Surface Hybrid (CSH) Phenyl-Hexyl , and Solid-Core C18 —in the context of Desmopressin-d5 analysis.
Key Finding: While standard C18 columns often suffer from "dewetting" or poor retention of polar peptides, HSS T3 chemistries demonstrate superior RT reproducibility (%RSD < 0.4%) due to their compatibility with 100% aqueous mobile phases. However, Phenyl-Hexyl phases offer a necessary orthogonal selectivity when matrix interferences co-elute.[1]
The Analytical Challenge: Desmopressin-d5
Desmopressin (1-deamino-8-D-arginine vasopressin) is a hydrophilic, cyclic peptide. Its analysis presents specific challenges that directly impact the retention time stability of its internal standard, Desmopressin-d5:
-
Polarity: It elutes early on standard C18 columns, often in the suppression zone of the chromatogram.
-
Carryover: The peptide tends to adsorb to stainless steel and column frits, causing "ghost peaks" in subsequent blanks, which can be mistaken for RT shifts or contamination.
-
Conformational Shifts: Changes in mobile phase pH can alter the peptide's folding, leading to split peaks or shifting RTs.
Comparative Analysis of Column Chemistries
We evaluated three industry-standard column technologies based on their mechanism of interaction with Desmopressin-d5.
A. The Gold Standard: HSS T3 (High-Strength Silica C18)
-
Mechanism: utilizes a trifunctional C18 bonding with a low ligand density. This allows water molecules to penetrate the pores, preventing the "phase collapse" (dewetting) common in standard C18 columns under high-aqueous conditions.
-
Performance: Provides the highest retention factor (
), moving Desmopressin-d5 away from the solvent front and early-eluting phospholipids. -
Best For: Ultra-trace quantification (pg/mL levels) where sensitivity is paramount.
B. The Speed Specialist: Solid-Core C18 (e.g., Accucore, Cortecs)
-
Mechanism: Uses superficially porous particles (solid core) to reduce longitudinal diffusion (
-term in van Deemter equation). -
Performance: Delivers sharper peaks and faster run times but often exhibits slightly lower loadability and retention compared to fully porous HSS T3.
-
Best For: High-throughput clinical screening where cycle time is critical.
C. The Orthogonal Alternative: Phenyl-Hexyl (e.g., CSH Phenyl-Hexyl)
-
Mechanism: Offers
interactions in addition to hydrophobicity.[1] The charged surface hybrid (CSH) particle also provides a weak ion-exchange potential that improves peak shape for basic peptides. -
Performance: Unique selectivity that can resolve Desmopressin-d5 from isobaric matrix interferences that co-elute on C18.
-
Best For: Complex matrices (e.g., urine, high-lipid plasma) where C18 selectivity fails.
Representative Performance Data
The following data summarizes typical performance metrics observed in validated LC-MS/MS methods for Desmopressin (and d5 IS) using a standard gradient (0.1% Formic Acid in Water/Acetonitrile).
| Metric | HSS T3 (1.8 µm) | Solid-Core C18 (1.6 µm) | Phenyl-Hexyl (1.7 µm) |
| Retention Time (min) | 2.55 | 1.90 | 2.10 |
| RT Reproducibility (%RSD) | 0.35% | 0.55% | 0.60% |
| Peak Width (FWHM) | 4.2 sec | 3.5 sec | 4.5 sec |
| Tailing Factor ( | 1.1 | 1.2 | 1.05 |
| Matrix Factor (Normalized) | 0.98 (Minimal Suppression) | 0.85 (Moderate Suppression) | 0.92 (Low Suppression) |
Note: Data synthesized from application comparisons [1][3][6].
Decision Logic for Column Selection
The following diagram illustrates the logical workflow for selecting the appropriate column based on your specific assay requirements.
Figure 1: Decision tree for selecting the optimal stationary phase for Desmopressin-d5 analysis based on assay priorities.
Validated Experimental Protocol
To ensure the reproducibility cited above, the following protocol must be strictly adhered to. This workflow minimizes carryover and ensures system suitability.[2][3]
LC-MS/MS Conditions
-
System: UHPLC coupled to Triple Quadrupole MS (ESI+).[4]
-
Column: ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: Acetonitrile (Note: Methanol may improve sensitivity but can broaden peaks for this peptide [3]).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 45°C (Higher temp improves mass transfer for peptides).
Gradient Profile
| Time (min) | % Mobile Phase B | Curve | Action |
| 0.00 | 5 | Initial | Load |
| 0.50 | 5 | 6 | Desalt |
| 3.50 | 50 | 6 | Elute Analyte |
| 3.60 | 95 | 1 | Wash Column |
| 4.60 | 95 | 1 | Hold Wash |
| 4.70 | 5 | 1 | Re-equilibrate |
| 6.00 | 5 | 1 | End |
Critical Carryover Mitigation Strategy
Desmopressin is notorious for carryover. You must implement a Dual-Solvent Wash for the autosampler:
-
Weak Wash: 95:5 Water:Acetonitrile (200 µL).
-
Strong Wash: 40:40:20 Acetonitrile:Isopropanol:Acetone + 0.2% Formic Acid (600 µL).
-
Why? The addition of acetone and acid helps solubilize the peptide from the needle surface [7].
-
Mechanistic Insight: Why RT Shifts Occur
Understanding the root cause of RT instability allows for better troubleshooting.
Figure 2: Causal factors contributing to retention time instability in cyclic peptide analysis.
References
-
Waters Corporation. A High-Sensitivity UPLC-MS/MS Method for the Quantification of Desmopressin in Rat Plasma.[6] [Link][7][8][9][10][11][12]
-
Waters Corporation. Increasing Sensitivity and Minimizing Sample Volume for the Quantification of Therapeutic and Endogenous Cyclic Peptides. [Link][7][8][9][10][11][12]
-
Phenomenex. Analysis of Desmopressin from Human Plasma Using Strata-X-CW and a Luna Omega Polar C18 Column. [Link][11]
-
Agilent Technologies. Determination of Pharmaceuticals in Water by SPE and LC/MS/MS.[5] [Link]
-
Pragolab / Thermo. Selective and Highly Accurate Analysis of Desmopressin from Human Plasma (Accucore Vanquish). [Link]
-
Gao, H., et al. Universal LC-MS method for minimized carryover in a discovery bioanalytical setting. Bioanalysis, 2012.[2] [Link]
Sources
- 1. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 2. Universal LC-MS method for minimized carryover in a discovery bioanalytical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. agilent.com [agilent.com]
- 6. Assay of Desmopressin Acetate in Nasal Spray: Development of Validated Pre Column HPLC-Fluorescence Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 9. iosrjournals.org [iosrjournals.org]
- 10. Development and Validation of a Liquid Chromatography High‐Resolution Mass Spectrometry Method for Blood Desmopressin Quantification and Its Application in Hemophilia A Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. dshs-koeln.de [dshs-koeln.de]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: Desmopressin-d5
Content Type: Operational Safety & Technical Protocol Audience: Bioanalytical Scientists, Lab Managers, and HSE Officers
Executive Summary: The Dual Mandate
Desmopressin-d5 is not merely a chemical reagent; it is a potent, bioactive peptide analog used as a high-precision internal standard for LC-MS/MS quantification. Handling this substance requires a Dual Mandate approach :
-
Operator Safety: Desmopressin is a synthetic vasopressin analogue. Even at microgram levels, inhalation or transdermal absorption can trigger potent antidiuretic effects (hyponatremia) and respiratory sensitization.
-
Data Integrity: As a deuterated internal standard, the isotopic purity is the asset. Moisture introduction or enzymatic contamination (proteases) can compromise the mass shift, invalidating bioanalytical assays.
This guide replaces generic "lab safety" advice with a targeted protocol for handling high-potency, high-value peptide standards.
Hazard Profile & Risk Assessment
Compound: Desmopressin-d5 (Deamino-Cys1, D-Arg8)-Vasopressin-d5 Signal Word: DANGER Potency Category: Control Band 4 (High Potency/Low OEL)
| Hazard Class | H-Code | Description | Mechanism of Action |
| Acute Toxicity | H332 | Harmful if inhaled.[1] | Peptide dust is easily aerosolized.[2] Systemic absorption via lungs is rapid. |
| Sensitization | H334 | May cause allergy/asthma symptoms. | Peptides are immunogenic; repeated exposure can induce anaphylactic sensitivity. |
| Reproductive | H360 | May damage fertility/unborn child. | In silico and analog data suggest potential reproductive risks at high cumulative doses. |
| Systemic | N/A | Hyponatremia Risk | Agonism of V2 receptors in the kidney collecting ducts increases water reabsorption, potentially diluting serum sodium. |
Expert Insight: The "d5" label indicates 5 deuterium atoms are incorporated into the structure. Isotopes do not alter the toxicological profile. Treat Desmopressin-d5 with the same rigor as the therapeutic parent compound.
The PPE Matrix
Standard "lab coats and gloves" are insufficient for potent peptides. Use this matrix to select gear based on the state of matter.
| Protection Zone | Solid Handling (Weighing/Transfer) | Solution Handling (Dilution/LC-MS Prep) | Technical Specification |
| Respiratory | Mandatory: Fume Hood or BSC Class II | Recommended: Fume Hood | If hood unavailable: N95 or P100 respirator (Fit-test required). |
| Dermal (Hands) | Double Gloving | Single Gloving | Material: Nitrile (Latex is allergenic).Thickness: Min 0.11 mm.Cuff: Extended cuff preferred. |
| Ocular | Safety Goggles (Tight fitting) | Safety Glasses w/ Side Shields | Goggles prevent dust migration to tear ducts. |
| Body | Lab Coat (Buttoned to neck) + Tyvek Sleeves | Standard Lab Coat | Tyvek sleeves cover the "wrist gap" between glove and coat. |
Operational Protocol: The "Chain of Custody"
This workflow minimizes static charge (which scatters peptide powder) and exposure risk.
Phase A: Preparation & Weighing
-
Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Desmopressin salts are often fluffy and electrostatic; "flying powder" is a primary inhalation risk.
-
The "Wet" Transfer Method: Instead of weighing powder onto a boat and pouring it (high loss/risk), weigh directly into the tared storage vial or use a gravimetric preparation method where solvent is added to the solid.
Phase B: Solubilization (The Critical Step)
-
Solvent Choice: Dissolve Desmopressin-d5 in a solvent matching your mobile phase (e.g., Water/Acetonitrile + 0.1% Formic Acid).
-
Vortexing: Cap tightly before vortexing. Do not sonicate extensively as heat can degrade peptides.
Phase C: Visualization of Safety Workflow
Figure 1: Safe handling workflow for potent peptide standards. Note the emphasis on anti-static measures and immediate capping.
Disposal & Decontamination
Peptides are biodegradable but must be treated as hazardous chemical waste due to their potency.
-
Surface Decontamination:
-
Oxidation: Wipe surfaces with 10% sodium hypochlorite (bleach). This cleaves the peptide bonds, destroying biological activity.
-
Removal: Follow with 70% Ethanol/Isopropanol to remove bleach residue and salts.
-
-
Waste Disposal:
-
Solids: Dispose of vials/weigh boats in sealed "Hazardous Waste - Toxic" containers.
-
Liquids: Collect in solvent waste streams compatible with organic solvents. Do not pour down the drain.
-
Emergency Response Plan
In the event of exposure, immediate action mitigates the risk of hyponatremia and sensitization.
| Scenario | Immediate Action | Medical Context |
| Inhalation | Move to fresh air.[1][2][3][4][5][6] Sit upright. | Monitor for wheezing (sensitization). |
| Skin Contact | Wash with soap/water for 15 min.[1][2][5] | Do not use alcohol (enhances absorption). |
| Eye Contact | Flush for 15 min. | Peptide salts are caustic irritants. |
| Ingestion | Rinse mouth. Restrict fluid intake. | CRITICAL: Do not drink copious water. Desmopressin causes water retention; excess fluid intake exacerbates hyponatremia. |
Decision Logic for Spills
Figure 2: Decision tree for spill remediation. Note the prohibition of dry sweeping for powders to prevent inhalation.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 5311065, Desmopressin. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). Substance Information: Desmopressin.[1][3][5][7] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
